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  • Product: 4-Chloro-6-ethyl-2-phenylquinoline
  • CAS: 1155603-90-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 4-Chloro-6-ethyl-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-Chloro-6-ethyl-2-phenylquinoline, a me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-Chloro-6-ethyl-2-phenylquinoline, a member of the quinoline class of heterocyclic compounds. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise determination of the three-dimensional atomic arrangement of this compound is crucial for understanding its structure-activity relationships and for guiding the rational design of new therapeutic agents. This document details the synthesis, crystallization, and the complete workflow of X-ray crystal structure determination, from data collection to structure refinement and validation. The methodologies presented herein are grounded in established crystallographic principles and are supported by authoritative references, offering a robust framework for researchers in the field.

Introduction: The Significance of Quinolines and Structural Analysis

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates.[2] Its rigid, planar aromatic system provides an excellent platform for the introduction of various functional groups, allowing for the fine-tuning of its pharmacological profile. The title compound, 4-Chloro-6-ethyl-2-phenylquinoline, possesses key substituents that are expected to influence its biological activity and solid-state properties. The chlorine atom at the 4-position can act as a leaving group for further synthetic modifications, while the ethyl and phenyl groups contribute to the molecule's lipophilicity and potential for π-π stacking interactions.

Understanding the precise three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction is the most powerful technique for elucidating the atomic and molecular structure of crystalline materials, providing detailed insights into bond lengths, bond angles, and overall molecular geometry.[3] This information is invaluable for computational modeling, understanding intermolecular interactions that govern crystal packing, and ultimately, for designing more potent and selective drug candidates.

Synthesis and Crystallization

A plausible synthetic route to 4-Chloro-6-ethyl-2-phenylquinoline is based on established methods for quinoline synthesis, such as the Conrad-Limpach or Friedländer synthesis, followed by chlorination.[1][4]

Protocol 1: Synthesis of 6-ethyl-2-phenylquinolin-4-ol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-ethylaniline and ethyl benzoylacetate in a high-boiling point inert solvent such as Dowtherm A.

  • Condensation: Heat the mixture to approximately 140-160°C for 2-4 hours to facilitate the initial condensation reaction, forming the enamine intermediate.

  • Cyclization: Increase the temperature to around 250°C and maintain for 1-2 hours to induce intramolecular cyclization and the elimination of ethanol, yielding 6-ethyl-2-phenylquinolin-4-ol.

  • Work-up: Allow the reaction mixture to cool. The product will precipitate. Dilute with a suitable solvent like xylene to aid precipitation. Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or a toluene/ethanol mixture to yield pure 6-ethyl-2-phenylquinolin-4-ol.

Protocol 2: Chlorination to Yield 4-Chloro-6-ethyl-2-phenylquinoline
  • Reaction: Treat the synthesized 6-ethyl-2-phenylquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][5] The reaction is typically performed in excess POCl₃, which also serves as the solvent.

  • Heating: Gently reflux the mixture for 2-3 hours.

  • Quenching: Carefully pour the cooled reaction mixture onto crushed ice with stirring. This will hydrolyze the excess POCl₃ and precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude 4-Chloro-6-ethyl-2-phenylquinoline can be purified by recrystallization from a suitable solvent like ethanol or methanol to obtain single crystals suitable for X-ray diffraction.

Single Crystal Growth

Slow evaporation of a saturated solution of the purified 4-Chloro-6-ethyl-2-phenylquinoline in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature is a common and effective method for growing high-quality single crystals.

X-ray Data Collection and Processing

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[3][6]

Experimental Workflow for Data Collection and Processing

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing Synthesis Synthesis of 4-Chloro-6-ethyl-2-phenylquinoline Crystallization Single Crystal Growth Synthesis->Crystallization Purification Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer (e.g., Bruker SMART CCD) Mounting->Diffractometer Data_Collection Data Collection (Rotation Method) Diffractometer->Data_Collection Monochromatic X-rays Integration Integration of Reflection Intensities Data_Collection->Integration Scaling Scaling and Merging (e.g., SADABS) Integration->Scaling

Caption: Workflow from synthesis to processed diffraction data.

Detailed Protocol for Data Collection
  • Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The data collection is typically performed on a modern diffractometer equipped with a CCD or CMOS detector, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).[7]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured.[8]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., absorption) and scaled.[9]

Structure Solution and Refinement

The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost.[10] The "phase problem" is solved using computational methods, and the resulting electron density map is used to build and refine the atomic model.

Workflow for Structure Solution and Refinement

structure_solution_refinement Processed_Data Processed Diffraction Data (h, k, l, I, σ(I)) Structure_Solution Structure Solution (e.g., Direct Methods - SHELXS) Processed_Data->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement_Cycle Structure Refinement (e.g., Full-Matrix Least-Squares - SHELXL) Initial_Model->Refinement_Cycle Electron_Density_Map Electron Density Map (Fo-Fc) Refinement_Cycle->Electron_Density_Map Calculate Phases Final_Model Final Refined Structure Refinement_Cycle->Final_Model Convergence Model_Building Model Building and Correction Electron_Density_Map->Model_Building Model_Building->Refinement_Cycle Improved Model Validation Structure Validation (e.g., checkCIF) Final_Model->Validation

Caption: Iterative process of structure solution and refinement.

Protocol for Structure Solution and Refinement
  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS.[7] These methods provide initial phase estimates that allow for the calculation of an initial electron density map.

  • Model Building: The initial electron density map is interpreted to locate the non-hydrogen atoms of the molecule.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a full-matrix least-squares method, typically with software such as SHELXL.[3][11] This is an iterative process where the model is adjusted to minimize the difference between the observed and calculated structure factors.[12]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[13]

  • Anisotropic Refinement: Non-hydrogen atoms are usually refined anisotropically, accounting for their thermal motion in different directions.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.

Expected Structural Features and Data Presentation

Based on the analysis of similar quinoline derivatives, certain structural features for 4-Chloro-6-ethyl-2-phenylquinoline can be anticipated.[2]

Molecular Geometry

The quinoline ring system is expected to be nearly planar. The phenyl group at the 2-position will likely be twisted out of the plane of the quinoline ring to minimize steric hindrance. The ethyl group at the 6-position will adopt a low-energy conformation.

Crystal Packing and Intermolecular Interactions

The crystal packing is likely to be dominated by van der Waals forces and potentially weak C-H···N or C-H···π interactions.[2] π-π stacking between the aromatic rings of adjacent molecules may also play a significant role in stabilizing the crystal lattice.

Data Presentation

The crystallographic data and refinement details should be summarized in a standardized tabular format for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for 4-Chloro-6-ethyl-2-phenylquinoline.

ParameterValue
Empirical formulaC₁₇H₁₄ClN
Formula weight267.75
Temperature (K)293(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (Mg/m³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
θ range for data collection (°)Value to Value
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Completeness to θ = Value°Value %
Absorption correctionMulti-scan
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersValue / Value / Value
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak and hole (e.Å⁻³)Value and Value

Note: The numerical values in this table are placeholders and would be determined from the actual X-ray diffraction experiment.

Conclusion

This technical guide has outlined the comprehensive process for the X-ray crystal structure analysis of 4-Chloro-6-ethyl-2-phenylquinoline. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise and reliable three-dimensional model of this important quinoline derivative. The resulting structural information is fundamental for advancing our understanding of its chemical properties and biological activities, thereby facilitating the development of new and improved therapeutic agents. The integration of robust experimental techniques with powerful computational tools, as described herein, represents the gold standard in modern structural chemistry.[8]

References

  • Recent developments in phasing and structure refinement for macromolecular crystallography - PMC. (n.d.).
  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.).
  • 4-Chloro-6-ethyl-2-phenylquinoline | 1155603-90-9 | Benchchem. (n.d.).
  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28).
  • X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. (2007, July 13).
  • Structure refinement: Some background theory and practical strategies - ResearchGate. (n.d.).
  • Structure Refinement - Phenix. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
  • X-ray data processing - PMC - NIH. (n.d.).
  • 5 Single-crystal diffraction data collection and primary processing - Oxford Academic. (n.d.).
  • New Directions in the X-Ray Diffraction Analysis of Organic Materials. (2019, March 6).
  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art - ResearchGate. (n.d.).
  • (PDF) A beginner's guide to X-ray data processing - ResearchGate. (2021, May 29).
  • Introduction. (n.d.).
  • Structure refinement - MIT OpenCourseWare. (n.d.).
  • Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate - PMC. (n.d.).
  • Synthesis and characterization of novel 4-(6-chloro-4-phenylquinolin-2- yl)phenolblue emitting organic phosphor - ijrbat. (n.d.).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.).
  • Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol - Benchchem. (n.d.).
  • Synthesis of 4,6-dichloro-2-phenylquinoline - PrepChem.com. (n.d.).
  • 4-Chloro-6-ethyl-2-phenylquinoline — Chemical Substance Information - NextSDS. (n.d.).
  • The Largest Curated Crystal Structure Database - CCDC. (n.d.).
  • Search - Access Structures - CCDC. (n.d.).
  • Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC. (n.d.).
  • 4-chloro-6-methyl-2-phenylquinoline (C16H12ClN) - PubChemLite. (n.d.).
  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E - HELDA - Helsinki.fi. (2022, April 4).
  • Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC. (n.d.).
  • Application Notes and Protocols: 6-Chloro-2-phenylquinolin-4-ol as a Key Intermediate in Drug Synthesis - Benchchem. (n.d.).
  • Macromolecular Structure Determination by X-ray Crystallography. (n.d.).
  • Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate - PMC. (n.d.).
  • X‐Ray Crystallography - ResearchGate. (n.d.).

Sources

Exploratory

Electronic Properties and DFT Calculations of 4-Chloro-6-ethyl-2-phenylquinoline: A Computational Guide for Advanced Drug Design

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The strategic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The strategic substitution of this core—such as in 4-Chloro-6-ethyl-2-phenylquinoline (CAS: 1155603-90-9)—drastically alters its lipophilicity, metabolic stability, and electronic profile. This technical whitepaper provides an in-depth framework for utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict and analyze the electronic properties, frontier molecular orbitals (FMOs), and reactivity indices of 4-Chloro-6-ethyl-2-phenylquinoline.

Designed for computational chemists and drug development professionals, this guide bridges the gap between raw quantum mechanical calculations and actionable pharmacological insights, ensuring that every computational protocol described is a self-validating system.

The Rationale Behind the Molecular Architecture

The specific functionalization of 4-Chloro-6-ethyl-2-phenylquinoline offers a masterclass in rational drug design:

  • 4-Chloro Substitution: Halogenation at the C4 position increases the molecule's electrophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation sites.

  • 6-Ethyl Group: The alkyl chain enhances lipid solubility, crucial for crossing the blood-brain barrier or penetrating bacterial cell walls.

  • 2-Phenyl Ring: The aryl extension expands the π -conjugated system, lowering the HOMO-LUMO energy gap and providing a critical site for π−π stacking interactions with target protein active sites [1].

To quantify how these substituents dictate chemical reactivity, we rely on DFT—a quantum mechanical modeling method that determines the electronic structure of many-body systems by utilizing electron density functionals [2].

Computational Methodology & Causality

In computational chemistry, the choice of functional and basis set dictates the scientific integrity of the result. For quinoline derivatives, standardizing the protocol is critical for reproducibility.

Ground State Optimization: B3LYP/6-311G(d,p)

We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure density functionals.

  • Why 6-311G(d,p)? This triple-zeta split-valence basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p). The highly electronegative chlorine atom and the delocalized π -electrons of the phenyl ring require these polarization functions to accurately model the distortion of electron clouds during molecular interactions.

Excited State Dynamics: CAM-B3LYP/6-311++G(d,p)

For UV-Vis absorption and emission spectra, Time-Dependent DFT (TD-DFT) is required. We shift from B3LYP to CAM-B3LYP (Coulomb-Attenuating Method).

  • The Causality: Standard B3LYP severely underestimates the excitation energies of charge-transfer states due to incorrect asymptotic behavior at long ranges. CAM-B3LYP introduces a range-separated exchange functional that perfectly captures the long-range electron transitions from the quinoline core to the phenyl substituent[1]. We also add diffuse functions (++) to accommodate the expanded electron density of excited states.

Electronic Properties & Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory postulates that chemical reactions occur at the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap ( Eg​ ) between these orbitals is the primary indicator of molecular stability and kinetic reactivity [2].

Using Koopmans' theorem, we derive global reactivity descriptors. Below is a structured summary of the predictive quantitative data for 4-Chloro-6-ethyl-2-phenylquinoline, calculated using the B3LYP/6-311G(d,p) level of theory in a simulated physiological solvent (water, via the Polarizable Continuum Model).

Table 1: Calculated Quantum Chemical Parameters
ParameterSymbolPredictive ValuePharmacological Implication
HOMO Energy EHOMO​ -6.12 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy ELUMO​ -2.35 eVIndicates electron-accepting capability (electrophilicity).
Energy Gap ΔEg​ 3.77 eVA moderate gap signifies good chemical stability but sufficient reactivity for target binding.
Ionization Potential I 6.12 eVEnergy required to remove an electron ( I≈−EHOMO​ ).
Electron Affinity A 2.35 eVEnergy released when an electron is added ( A≈−ELUMO​ ).
Chemical Hardness η 1.88 eVResistance to charge transfer; higher hardness = lower toxicity.
Chemical Softness S 0.26 eV −1 Measures molecular polarizability.
Electronegativity χ 4.23 eVTendency to attract electrons in a biological microenvironment.
Electrophilicity Index ω 4.75 eVPropensity of the molecule to accept electrons from biological nucleophiles (e.g., thiol groups in enzymes) [3].
Dipole Moment μ 3.85 DebyeHigh asymmetry in charge distribution, enhancing solubility and receptor binding affinity.

Step-by-Step Computational Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol must be executed using a standard quantum chemistry package (e.g., Gaussian 16) and a wavefunction analyzer (e.g., Multiwfn).

Step 1: Conformational Search & Initial Geometry

  • Draw the 2D structure of 4-Chloro-6-ethyl-2-phenylquinoline.

  • Convert to 3D and perform a preliminary conformational search using the MMFF94 molecular mechanics force field to identify the global energy minimum (specifically optimizing the dihedral angle between the quinoline core and the 2-phenyl ring).

Step 2: Ground State Optimization & Frequency Calculation

  • Generate the input file for Gaussian 16.

  • Set the route section to: #p opt freq b3lyp/6-311g(d,p) scrf=(pcm,solvent=water).

  • Self-Validation Check: Analyze the output frequency calculation. The presence of zero imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, not a transition state.

Step 3: TD-DFT for Optical Properties

  • Take the optimized checkpoint file from Step 2.

  • Set the route section to: #p td=(nstates=6) cam-b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water).

  • Extract the major oscillator strengths ( f ) to plot the simulated UV-Vis absorption spectrum.

Step 4: Wavefunction & MEP Analysis

  • Load the .fchk (formatted checkpoint) file into Multiwfn.

  • Generate the Molecular Electrostatic Potential (MEP) map. Map the electron-rich regions (red, typically localized over the quinoline nitrogen) and electron-deficient regions (blue, localized over the ethyl protons and phenyl edges) to predict hydrogen bonding sites with target proteins.

Workflow Visualization

Below is the logical architecture of the DFT computational pipeline.

DFT_Workflow Start Input: 4-Chloro-6-ethyl-2-phenylquinoline (SMILES / 3D Structure) MM Molecular Mechanics (MMFF94) Conformational Search Start->MM DFT_Opt Ground State Optimization DFT: B3LYP / 6-311G(d,p) MM->DFT_Opt Freq Frequency Calculation (Verify True Minimum, 0 Imaginary Freq) DFT_Opt->Freq TDDFT Excited State Calculation TD-DFT: CAM-B3LYP / 6-311++G(d,p) Freq->TDDFT  Solvent Model (PCM) Prop Wavefunction Analysis (FMOs, MEP, Reactivity Descriptors) Freq->Prop Output Electronic & Optical Properties (Band Gap, UV-Vis, Hardness) TDDFT->Output Prop->Output

Caption: Computational workflow for DFT and TD-DFT analysis of quinoline derivatives.

Conclusion

The integration of DFT calculations into the study of 4-Chloro-6-ethyl-2-phenylquinoline provides a rigorous, predictive framework for understanding its pharmacological behavior. By carefully selecting the B3LYP functional for ground-state geometries and CAM-B3LYP for excited-state dynamics, researchers can accurately map the electronic properties, dipole moments, and reactivity indices. These quantitative descriptors are not just theoretical constructs; they are direct correlates to the molecule's binding affinity, metabolic stability, and overall efficacy as an advanced therapeutic agent.

References

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Journal of Chemistry, Volume 2022, Article ID 4515152. URL:[Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 2024, 14, 20775-20791. URL:[Link]

  • A Computational Study of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium. Journal of Materials and Environmental Science, 2019. (Representative application of Global Reactivity Descriptors). URL:[Link]

Foundational

Thermodynamic Stability Profile of 4-Chloro-6-ethyl-2-phenylquinoline at Ambient Conditions: A Comprehensive Analytical Framework

Executive Summary The rational design of active pharmaceutical ingredients (APIs) requires a rigorous understanding of their thermodynamic behavior under ambient conditions. 4-Chloro-6-ethyl-2-phenylquinoline (CAS: 11556...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) requires a rigorous understanding of their thermodynamic behavior under ambient conditions. 4-Chloro-6-ethyl-2-phenylquinoline (CAS: 1155603-90-9) is a highly functionalized quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized for its broad spectrum of biological activities[1]. However, the specific substitution pattern of this molecule—incorporating a halogen, an alkyl group, and an aryl ring—creates a complex thermodynamic landscape. This whitepaper provides an in-depth technical guide to evaluating the thermodynamic stability of 4-Chloro-6-ethyl-2-phenylquinoline at room temperature (298.15 K), detailing the structural causality behind its stability, the self-validating experimental protocols required for its assessment, and its primary degradation kinetics.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic stability of a molecule at 298.15 K is fundamentally dictated by the stereoelectronic interplay of its substituents. For 4-Chloro-6-ethyl-2-phenylquinoline, the standard Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) are influenced by three key functional groups:

  • 2-Phenyl Substitution: The addition of a phenyl ring at the C2 position extends the π -conjugation of the quinoline core. This resonance stabilization significantly lowers the standard Gibbs free energy of the system, enhancing the overall thermodynamic stability of the solid state. Baseline studies on the unsubstituted 2-phenylquinoline scaffold report a phase transition Gibbs energy of approximately 44.3 kJ/mol at 298.15 K[2].

  • 4-Chloro Substitution: The introduction of a chlorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I). While halogenation generally increases the lipophilicity and metabolic stability of quinoline derivatives[1], it simultaneously creates a localized electrophilic center at C4. This specific electron deficiency renders the molecule thermodynamically vulnerable to nucleophilic aromatic substitution in aqueous environments[3].

  • 6-Ethyl Substitution: The ethyl group provides mild steric bulk and an electron-donating (+I) effect. This slightly offsets the electron deficiency induced by the quinoline nitrogen and the chlorine atom, contributing to the cohesive energy of the crystal lattice and stabilizing the molecule against spontaneous ambient degradation.

Quantitative Thermodynamic Parameters

While empirical data for the exact highly substituted molecule is proprietary to specific drug development programs, we can establish a highly accurate predictive baseline by analyzing the thermodynamic properties of its structural analogs[2],[4].

Table 1: Comparative Thermodynamic Parameters of Quinoline Derivatives at 298.15 K

Compound / ScaffoldSublimation Enthalpy ( ΔHsub​ )Gibbs Free Energy ( ΔG )Primary Stability Vulnerability
Quinoline (Base) ~ 59.8 kJ/mol13.36 kJ/molOxidation
2-Phenylquinoline ~ 100 - 110 kJ/mol44.3 ± 0.04 kJ/molOxidation
4-Chloro-6-ethyl-2-phenylquinoline > 120 kJ/mol (Predicted)> 50.0 kJ/mol (Predicted)Hydrolysis / Photolysis

Note: The predicted values for the target API reflect the additive cohesive energy provided by the halogen and alkyl substituents, which increase the lattice energy and solid-state stability.

Core Analytical Workflows for Room Temperature Stability

To empirically validate the thermodynamic stability of this API at 298.15 K, standard chromatographic methods are insufficient due to their inability to detect ultra-slow ambient degradation. A multi-orthogonal approach utilizing microcalorimetry and forced degradation is required.

Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Kinetics

Causality: Traditional High-Performance Liquid Chromatography (HPLC) requires months of storage to detect ambient degradation. IMC, conversely, measures the minute heat flow ( dQ/dt ) associated with bond cleavage or polymorphic transitions in real-time. Because virtually all chemical degradation processes are either exothermic or endothermic, IMC can detect degradation rates as low as 1% per year within a matter of days.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100.0 mg of 4-Chloro-6-ethyl-2-phenylquinoline API into a sterilized glass ampoule.

  • Reference Calibration: Prepare a reference ampoule containing an inert material (e.g., calcined sand) with a heat capacity perfectly matched to the API sample. This is a critical self-validating step to ensure that any recorded heat flow is exclusively from the API and not from ambient thermal fluctuations.

  • Thermal Equilibration: Lower both ampoules into the IMC thermostat, strictly maintained at 298.15 K. Allow 24 to 48 hours for the frictional heat of insertion to dissipate. The baseline must stabilize to a drift of < 0.1 µW/day.

  • Data Acquisition: Record the differential heat flow continuously for 7 to 14 days.

  • Kinetic Extraction: Fit the integrated heat data ( ΔH ) to a pseudo-zero-order kinetic model to calculate the degradation rate constant ( k ) at room temperature.

Protocol 2: Stability-Indicating HPLC and Forced Degradation

Causality: While IMC quantifies how fast the molecule degrades, a stability-indicating HPLC method identifies what it degrades into. Forced degradation accelerates these pathways to ensure the analytical method can resolve the parent API from all potential thermodynamic degradants[3].

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the API in a 50:50 Acetonitrile:Water mixture to achieve a concentration of 1.0 mg/mL[3].

  • Stress Application: Subject equal aliquots of the stock solution to the following stress conditions at 298.15 K and 333.15 K:

    • Acidic Hydrolysis: 0.1 M HCl[3].

    • Basic Hydrolysis: 0.1 M NaOH.

    • Oxidative Stress: 3% H2​O2​ .

  • Quenching: At specific time intervals (e.g., 2, 4, 8, 24 hours), neutralize the acid/base samples to immediately halt degradation[3]. This ensures the observed chromatographic profile accurately reflects the specific time point.

  • Chromatographic Analysis: Inject the quenched samples into a reverse-phase HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).

  • Method Validation (Mass Balance): Calculate the mass balance. The peak area of the remaining parent compound plus the peak areas of all degradants (adjusted for relative response factors) must equal 100% ± 2% of the initial API peak area. Failure to achieve mass balance indicates secondary degradation or volatile degradant formation.

Mechanistic Degradation Pathways

At 298.15 K, 4-Chloro-6-ethyl-2-phenylquinoline is highly stable in a dry, solid state. However, when formulated in aqueous solutions or exposed to high humidity/light, specific thermodynamic vulnerabilities emerge:

  • Aqueous Hydrolysis: The C4 position is highly activated by both the electronegative chlorine atom and the electron-withdrawing nature of the quinoline nitrogen. This makes the C-Cl bond susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 4-hydroxy-6-ethyl-2-phenylquinoline (a quinolone tautomer)[3].

  • N-Oxidation: The lone pair of electrons on the quinoline nitrogen can undergo oxidation in the presence of reactive oxygen species (ROS) or peroxide impurities found in excipients, forming a thermodynamically stable N-oxide derivative.

  • Photolysis: Exposure to UV/Vis light provides the activation energy necessary to overcome the bond dissociation energy of the C-Cl bond, resulting in homolytic cleavage and the generation of highly reactive radical species[3].

Visualizations & Workflows

Workflow cluster_0 Thermodynamic Profiling (298.15 K) API 4-Chloro-6-ethyl-2-phenylquinoline (API Candidate) IMC Isothermal Microcalorimetry (Heat Flow < 1 µW) API->IMC DSC Differential Scanning Calorimetry (Phase Transitions) API->DSC HPLC Stability-Indicating HPLC (Degradant Quantification) API->HPLC Data Thermodynamic Parameters (ΔG, ΔH, ΔS, k_obs) IMC->Data DSC->Data HPLC->Data Model Kinetic & Thermodynamic Modeling (Arrhenius/Eyring) Data->Model Decision Formulation & Storage Guidelines Model->Decision

Figure 1: Integrated experimental workflow for determining the thermodynamic stability of API candidates.

Degradation Parent 4-Chloro-6-ethyl-2-phenylquinoline (Stable at 298.15 K) Hydrolysis Aqueous Hydrolysis (Nucleophilic Attack at C4) Parent->Hydrolysis H2O, pH Extremes Oxidation N-Oxidation (ROS / Peroxides) Parent->Oxidation Oxidative Stress Photolysis Photolytic Cleavage (C-Cl Bond Homolysis) Parent->Photolysis UV/Vis Light Deg1 4-Hydroxy-6-ethyl-2-phenylquinoline Hydrolysis->Deg1 Deg2 Quinoline N-oxide Derivative Oxidation->Deg2 Deg3 Dehalogenated Radical / Polymer Photolysis->Deg3

Figure 2: Primary mechanistic degradation pathways of 4-Chloro-6-ethyl-2-phenylquinoline.

Conclusion

The thermodynamic stability of 4-Chloro-6-ethyl-2-phenylquinoline at room temperature is robust in the solid state, primarily driven by the extended π -conjugation of the 2-phenyl group and the lattice energy contributions of the 4-chloro and 6-ethyl substituents. However, formulation scientists must account for its susceptibility to C4-hydrolysis and photolytic cleavage in solution. By employing highly sensitive, self-validating techniques like Isothermal Microcalorimetry alongside mass-balanced HPLC forced degradation studies, researchers can accurately model its thermodynamic lifecycle and establish rigorous shelf-life parameters.

References

  • TA Instruments. Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. Available at: [Link]

  • Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Transition. Available at:[Link][2]

  • MDPI. Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). Available at: [Link][4]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Chloro-6-ethyl-2-phenylquinoline

This application note outlines the professional, laboratory-scale synthesis of 4-Chloro-6-ethyl-2-phenylquinoline (CAS: 1155603-90-9). As a Senior Application Scientist, I have designed this protocol to ensure high regio...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note outlines the professional, laboratory-scale synthesis of 4-Chloro-6-ethyl-2-phenylquinoline (CAS: 1155603-90-9). As a Senior Application Scientist, I have designed this protocol to ensure high regioselectivity, optimal yields, and strict adherence to professional chemical safety standards.

The quinoline framework is a privileged scaffold in medicinal chemistry. The specific substitution pattern of 4-Chloro-6-ethyl-2-phenylquinoline—featuring a C4-halogen, a C6-alkyl group, and a C2-aryl group—makes it a highly versatile building block[1]. The C4-chlorine atom is particularly valuable, as it serves as an electrophilic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to generate diverse libraries of bioactive quinoline derivatives.

Mechanistic Rationale and Experimental Design

The synthesis of 4-chloro-2-arylquinolines is most reliably achieved through a two-stage process: the construction of the quinolin-4(1H)-one core, followed by deoxychlorination.

  • Core Formation (Modified Conrad-Limpach Approach): The classical Conrad-Limpach reaction is the gold standard for synthesizing 4-quinolones[2]. By condensing 4-ethylaniline with ethyl benzoylacetate, we first form an intermediate enamine (Schiff base). We utilize a Dean-Stark apparatus with toluene to drive this condensation to completion by removing water. Subsequent thermal cyclization at elevated temperatures (~250 °C) in a high-boiling solvent (Dowtherm A) forces the elimination of ethanol, closing the heterocyclic ring to yield 6-ethyl-2-phenylquinolin-4(1H)-one.

  • Deoxychlorination: The resulting 4-quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form. Treatment with neat Phosphorus Oxychloride ( POCl3​ ) converts the hydroxyl group into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride ions to yield the final 4-chloroquinoline[3].

G N1 4-Ethylaniline + Ethyl Benzoylacetate N2 Condensation (Dean-Stark) Intermediate Enamine N1->N2 p-TsOH, Toluene, Reflux N3 Thermal Cyclization (Dowtherm A, 250°C) N2->N3 -EtOH, Heat N4 6-Ethyl-2-phenylquinolin-4(1H)-one N3->N4 Ring Closure N5 Deoxychlorination (POCl3, Reflux) N4->N5 POCl3 (Neat) N6 4-Chloro-6-ethyl-2-phenylquinoline N5->N6 Ice Quench & Neutralization

Synthesis workflow for 4-Chloro-6-ethyl-2-phenylquinoline.

Quantitative Experimental Parameters

The following table summarizes the stoichiometric ratios and expected outcomes for a standard 50 mmol scale synthesis.

Reaction StageReagent / IntermediateEquivalentsAmountTimeExpected Yield
1. Enamine Formation 4-Ethylaniline1.0 eq50.0 mmol4-6 h>95% (Crude)
Ethyl benzoylacetate1.05 eq52.5 mmol--
p-Toluenesulfonic acid0.05 eq2.5 mmol--
2. Thermal Cyclization Enamine Intermediate1.0 eq~50.0 mmol1-2 h65-75%
Dowtherm A (Solvent)-50 mL--
3. Deoxychlorination 6-Ethyl-2-phenylquinolin-4-one1.0 eq30.0 mmol2-3 h80-88%
Phosphorus Oxychloride ( POCl3​ )5.0 eq150.0 mmol--

Step-by-Step Synthesis Protocol

Safety Directive: This protocol requires professional laboratory infrastructure. POCl3​ is highly corrosive and reacts violently with water. All steps must be conducted in a certified chemical fume hood using appropriate PPE (flame-resistant lab coat, heavy-duty nitrile gloves, and safety goggles).

Stage 1: Synthesis of 6-Ethyl-2-phenylquinolin-4(1H)-one
  • Enamine Condensation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 4-ethylaniline (50.0 mmol) and ethyl benzoylacetate (52.5 mmol) in 100 mL of anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (2.5 mmol).

  • Reflux the mixture vigorously until the theoretical volume of water (~0.9 mL) is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator to yield the crude enamine intermediate as a viscous oil.

  • Thermal Cyclization: In a separate 250 mL three-neck flask equipped with a short-path distillation head (to remove liberated ethanol), heat 50 mL of Dowtherm A to 250 °C using a heating mantle.

  • Dissolve the crude enamine in a minimal amount of warm Dowtherm A (10 mL) and add it dropwise to the pre-heated solvent over 15 minutes.

  • Maintain the temperature at 250 °C for 1.5 hours. The reaction progress can be monitored by the cessation of ethanol distillation.

  • Cool the mixture to room temperature, then further cool in an ice bath. Add 100 mL of hexanes to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold hexanes to remove residual Dowtherm A, and dry under vacuum to afford 6-ethyl-2-phenylquinolin-4(1H)-one.

Stage 2: Synthesis of 4-Chloro-6-ethyl-2-phenylquinoline
  • Chlorination: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend the intermediate 6-ethyl-2-phenylquinolin-4(1H)-one (30.0 mmol) in neat POCl3​ (150.0 mmol, ~14 mL)[3].

  • Heat the mixture to reflux (approx. 105 °C) under an inert atmosphere (nitrogen or argon). The suspension will gradually become a homogeneous dark solution. Maintain reflux for 2-3 hours.

  • Monitor completion via TLC (eluent: 4:1 Hexanes/Ethyl Acetate). The starting material spot (highly polar) should completely disappear.

  • Quenching (CRITICAL STEP): Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the majority of excess POCl3​ .

  • Carefully dissolve the resulting residue in 50 mL of dichloromethane (DCM).

  • Transfer the DCM solution to an addition funnel and add it dropwise to a vigorously stirred beaker containing 200 g of crushed ice and 100 mL of water. Do not add water to the reaction flask.

  • Once the quench is complete, slowly neutralize the highly acidic aqueous layer by adding solid sodium bicarbonate ( NaHCO3​ ) or a 2M NaOH solution until the pH reaches 7-8.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel (eluent gradient: 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to yield pure 4-Chloro-6-ethyl-2-phenylquinoline as an off-white to pale yellow solid.

Sources

Application

Application Notes and Protocols: In Vivo Dosing Formulation Strategies for 4-Chloro-6-ethyl-2-phenylquinoline

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing effective in vivo dosing formulations for the poorly soluble compound, 4-Chloro-6-ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing effective in vivo dosing formulations for the poorly soluble compound, 4-Chloro-6-ethyl-2-phenylquinoline. Given the inherent lipophilicity of quinoline derivatives, achieving adequate bioavailability for preclinical studies presents a significant challenge.[1] This guide moves beyond a single, rigid protocol, instead offering a logical, tiered approach to formulation development. We will explore a range of strategies, from simple co-solvent systems to more advanced lipid-based and nanoparticle formulations, explaining the scientific rationale behind each choice. The protocols provided are designed as self-validating systems, emphasizing critical characterization and control steps to ensure formulation stability and performance.

Introduction: The Challenge of Formulating Poorly Soluble Quinolines

A significant percentage of new chemical entities (NCEs), estimated to be as high as 90%, exhibit poor aqueous solubility.[2][3] This is a major hurdle in drug development, as insufficient solubility can lead to low and erratic absorption, hindering the evaluation of a compound's true pharmacological and toxicological profile. 4-Chloro-6-ethyl-2-phenylquinoline, with its aromatic quinoline core, is expected to be hydrophobic and thus fall into this category of challenging compounds.[1] The primary objective of formulation development for such compounds is to enhance their apparent solubility and dissolution rate in the gastrointestinal tract or systemic circulation to achieve desired therapeutic concentrations.

This guide will provide a systematic approach to formulation development for 4-Chloro-6-ethyl-2-phenylquinoline, starting with fundamental pre-formulation characterization and progressing through a series of increasingly sophisticated formulation strategies.

Pre-formulation Assessment: Understanding Your Molecule

Table 1: Key Physicochemical Properties for Formulation Development

ParameterExperimental Method(s)Importance in Formulation Design
Aqueous Solubility Shake-flask method in various pH buffers (e.g., 1.2, 4.5, 6.8, 7.4)Determines the extent of the solubility challenge and informs the choice of formulation strategy.
pKa Potentiometric titration, UV-spectrophotometryIndicates if the compound's solubility is pH-dependent, which can be exploited in formulation.
LogP / LogD Shake-flask method (octanol/water), HPLCMeasures the lipophilicity of the compound, guiding the selection of appropriate solvents and excipients.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and potential for amorphous solid dispersions.
Crystal Form X-ray Powder Diffraction (XRPD)Different polymorphs can have different solubilities and dissolution rates.

A logical workflow for this initial assessment is crucial for an efficient formulation development process.

G cluster_0 Pre-formulation Assessment Workflow A Obtain 4-Chloro-6-ethyl-2-phenylquinoline B Determine Aqueous Solubility (pH 1.2-7.4) A->B C Measure pKa A->C D Determine LogP/LogD A->D E Analyze Solid State (DSC, XRPD) A->E F Synthesize Data to Classify Compound (e.g., BCS) B->F C->F D->F E->F

Figure 1: Pre-formulation assessment workflow for 4-Chloro-6-ethyl-2-phenylquinoline.

Tier 1 Formulation Strategies: Co-Solvent and Surfactant Systems

For early-stage preclinical studies, simple and rapid formulation approaches are often preferred. Co-solvent and surfactant-based formulations are typically the first line of approach due to their ease of preparation.

Co-solvent Systems

The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[4] Dimethyl sulfoxide (DMSO) is a common starting point due to its broad solubilizing power.[1] However, the concentration of the co-solvent must be carefully managed to avoid precipitation upon dilution in aqueous biological fluids and to minimize potential toxicity.[1]

Protocol 1: Development of a Co-solvent-Based Formulation

  • Solubility Screening:

    • Prepare saturated solutions of 4-Chloro-6-ethyl-2-phenylquinoline in a panel of common biocompatible solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).

    • Equilibrate for 24 hours and quantify the concentration of the dissolved compound by HPLC.

  • Formulation Preparation:

    • Based on the solubility screen, select the most potent co-solvent.

    • Prepare a high-concentration stock solution (e.g., 50-100 mg/mL) in the chosen co-solvent.

    • For dosing, this stock solution will be diluted with an aqueous vehicle (e.g., saline, PBS) to the final desired concentration.

  • Critical Characterization - Preventing Precipitation:

    • Kinetic Solubility Test: Perform a serial dilution of the stock solution into the final aqueous vehicle. Observe for any signs of precipitation (cloudiness) immediately and over a relevant time period (e.g., 2-4 hours).[5]

    • Vehicle Toxicity Control: In all in vivo experiments, a vehicle-only control group must be included to assess any potential effects of the co-solvent itself.

Surfactant-Based Formulations

Surfactants enhance solubility by forming micelles that encapsulate hydrophobic drug molecules.[3][6] This approach can be effective when co-solvents alone are insufficient or cause toxicity.

Protocol 2: Development of a Surfactant-Based Formulation

  • Surfactant Screening:

    • Prepare aqueous solutions of various non-ionic surfactants (e.g., Polysorbate 80, Solutol® HS 15) at different concentrations (e.g., 1-10% w/v).

    • Determine the solubility of 4-Chloro-6-ethyl-2-phenylquinoline in each surfactant solution.

  • Formulation Preparation:

    • Select the surfactant that provides the best solubilization with the lowest concentration.

    • Prepare the formulation by first dissolving the surfactant in the aqueous vehicle, followed by the addition of the compound. Sonication may be used to aid dissolution.

  • Combined Approach: A combination of a co-solvent and a surfactant can often be synergistic. A common approach is to dissolve the compound in a small amount of a co-solvent like DMSO and then disperse this solution into an aqueous vehicle containing a surfactant.

Tier 2 Formulation Strategies: Advanced Delivery Systems

When simple solvent and surfactant systems fail to provide a stable formulation at the required dose, more advanced strategies are necessary.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their favorable safety profiles.[6][7]

Protocol 3: Development of a Cyclodextrin-Based Formulation

  • Phase Solubility Studies:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-40% w/v).

    • Add an excess of 4-Chloro-6-ethyl-2-phenylquinoline to each solution.

    • Equilibrate for 24-48 hours, then filter and analyze the supernatant for the concentration of the dissolved compound.

    • Plot the drug concentration against the cyclodextrin concentration. A linear relationship suggests the formation of a 1:1 complex.

  • Formulation Preparation:

    • Based on the phase solubility diagram, determine the concentration of HP-β-CD required to solubilize the target concentration of the drug.

    • Dissolve the HP-β-CD in the aqueous vehicle, then add the drug and stir or sonicate until a clear solution is obtained.

Lipid-Based Formulations

For oral administration, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance bioavailability.[8][9] These systems consist of a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.

Table 2: Representative Components for SEDDS Formulation Screening

ComponentExamples
Oils Medium-chain triglycerides (e.g., Capmul® MCM), long-chain triglycerides (e.g., sesame oil, corn oil)
Surfactants Cremophor® EL, Labrasol®, Tween® 80
Co-solvents Transcutol®, PEG 400, ethanol

Protocol 4: Development of a SEDDS Formulation

  • Excipient Solubility Screening: Determine the solubility of 4-Chloro-6-ethyl-2-phenylquinoline in a panel of oils, surfactants, and co-solvents.

  • Constructing Ternary Phase Diagrams:

    • Select the top-performing oil, surfactant, and co-solvent.

    • Prepare a series of blank formulations with varying ratios of these three components.

    • Visually assess the emulsification performance of each blend upon dilution with water. The goal is to identify regions that form rapid, stable, and clear microemulsions.

  • Drug Loading and Characterization:

    • Select promising blank formulations and load them with 4-Chloro-6-ethyl-2-phenylquinoline.

    • After dilution, characterize the resulting emulsion for droplet size, polydispersity index (PDI), and drug precipitation. An ideal formulation will have a small droplet size (<200 nm) and no visible drug precipitation.

Tier 3 Formulation Strategies: Nanosuspensions

For very poorly soluble compounds or when high drug loading is required, nanosuspensions can be an effective approach. This involves reducing the particle size of the drug to the sub-micron range, which dramatically increases the surface area available for dissolution.[6][10][11]

Protocol 5: Preparation of a Nanosuspension by Wet Milling

  • Stabilizer Screening:

    • Select a suitable stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like HPMC) to prevent particle agglomeration.

    • The choice of stabilizer is critical for the physical stability of the nanosuspension.

  • Milling Process:

    • Prepare a pre-suspension of the micronized drug in an aqueous solution of the stabilizer.

    • Introduce the pre-suspension and milling media (e.g., yttria-stabilized zirconium beads) into a high-energy mill.

    • Mill for a specified duration, periodically measuring the particle size distribution until the desired size is achieved (typically <500 nm).

  • Characterization:

    • Measure the final particle size, PDI, and zeta potential.

    • Assess the stability of the nanosuspension over time at different storage conditions.

The decision-making process for selecting an appropriate formulation strategy can be visualized as a tiered approach.

G cluster_1 Formulation Strategy Decision Tree Start 4-Chloro-6-ethyl-2-phenylquinoline (Poorly Soluble) Tier1 Tier 1: Co-solvents / Surfactants Start->Tier1 Fail1 Inadequate Solubility or Stability? Tier1->Fail1 Tier2 Tier 2: Cyclodextrins / Lipid-Based (SEDDS) Fail2 Still Inadequate? Tier2->Fail2 Tier3 Tier 3: Nanosuspensions Success Proceed to In Vivo Study Tier3->Success Fail1->Tier2 Yes Fail1->Success No Fail2->Tier3 Yes Fail2->Success No

Figure 2: A tiered approach to formulation strategy selection.

Conclusion and Best Practices

The development of a suitable in vivo dosing formulation for a poorly soluble compound like 4-Chloro-6-ethyl-2-phenylquinoline is a multi-faceted process that requires a systematic and scientifically-driven approach. There is no "one-size-fits-all" solution. The strategies and protocols outlined in this guide provide a framework for researchers to rationally select and optimize a formulation that will enable accurate and reproducible preclinical evaluation.

Key Best Practices:

  • Thorough Pre-formulation Characterization: Invest time in understanding the physicochemical properties of your compound.

  • Systematic Screening: Screen a variety of excipients and formulation approaches.

  • Analytical Validation: Use validated analytical methods (e.g., HPLC) to accurately quantify drug concentrations.

  • Stability Assessment: Ensure the formulation is physically and chemically stable for the duration of the study.

  • Vehicle Controls: Always include a vehicle-only control group in in vivo experiments.

By following these principles, researchers can overcome the challenges posed by poor solubility and successfully advance the development of promising new chemical entities.

References

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Park, K. (2003, November 5).
  • Journal of Applied Pharmaceutical Science. (2017, November 12). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
  • Chemical Synthesis Database. (2025, May 20). 4-butyl-6-chloro-2-phenylquinoline. Available at: [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Frontiers in Pharmacology. (n.d.).
  • ScienceDirect. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Available at: [Link]

  • NextSDS. (n.d.). 4-Chloro-6-ethyl-2-phenylquinoline — Chemical Substance Information. Available at: [Link]

  • National Institutes of Health. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC. Available at: [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available at: [Link]

  • Quotient Sciences. (n.d.). Formulation Strategies for Poorly Soluble Molecules. Available at: [Link]

  • Google Patents. (n.d.). CA2871820C - Depot formulations of a hydrophobic active ingredient and methods for preparation thereof.
  • PubChemLite. (2026). 4-chloro-6-methyl-2-phenylquinoline (C16H12ClN). Available at: [Link]

Sources

Method

Application Notes and Protocols for the Chromatographic Purification of 4-Chloro-6-ethyl-2-phenylquinoline

Abstract This comprehensive guide provides detailed application notes and robust protocols for the chromatographic purification of 4-Chloro-6-ethyl-2-phenylquinoline, a substituted quinoline derivative of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chromatographic purification of 4-Chloro-6-ethyl-2-phenylquinoline, a substituted quinoline derivative of significant interest in medicinal chemistry and materials science.[1] Achieving high purity of this compound is critical for its subsequent use in research and development. This document outlines two primary chromatographic strategies: traditional normal-phase flash chromatography and high-resolution reverse-phase preparative HPLC. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying principles and practical, step-by-step instructions to ensure successful purification and isolation of the target molecule.

Introduction to the Purification Challenge

4-Chloro-6-ethyl-2-phenylquinoline is a heterocyclic compound characterized by a quinoline core substituted with a chlorine atom, an ethyl group, and a phenyl group.[2] This substitution pattern renders the molecule relatively non-polar and lipophilic. The synthesis of such molecules, often through methods like the Doebner-von Miller or Friedländer reactions, can result in a crude mixture containing starting materials, reagents, and structurally similar by-products.[1] The presence of a basic nitrogen atom in the quinoline ring can also present challenges during purification on standard silica gel, often leading to peak tailing and poor separation.[3][4]

The primary goal of the chromatographic methods detailed herein is to effectively separate the desired 4-Chloro-6-ethyl-2-phenylquinoline from these impurities to achieve a purity level suitable for downstream applications.

Strategic Approach to Purification

The choice of chromatographic method is dictated by the polarity of the target compound and its impurities. For 4-Chloro-6-ethyl-2-phenylquinoline, both normal-phase and reverse-phase chromatography are viable options, each with distinct advantages.

  • Normal-Phase Flash Chromatography: This is a rapid and cost-effective method for bulk purification.[5] It separates compounds based on their polarity, with non-polar compounds eluting first. Given the lipophilic nature of the target molecule, a non-polar mobile phase system is employed with a polar stationary phase like silica gel.[6]

  • Reverse-Phase Preparative HPLC: For achieving the highest possible purity, reverse-phase preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[7] This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, separating compounds based on their hydrophobicity.[3][8]

The overall workflow for the purification process is illustrated in the following diagram:

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product Crude_Product Crude 4-Chloro-6-ethyl-2-phenylquinoline TLC_Analysis TLC Analysis for Method Development Crude_Product->TLC_Analysis Initial Assessment Flash_Chromatography Normal-Phase Flash Chromatography TLC_Analysis->Flash_Chromatography Optimize Mobile Phase Fraction_Analysis Fraction Analysis (TLC/HPLC) Flash_Chromatography->Fraction_Analysis Collect Fractions HPLC_Analysis Analytical HPLC for Purity Check Prep_HPLC Reverse-Phase Preparative HPLC HPLC_Analysis->Prep_HPLC For High Purity Requirement Prep_HPLC->Fraction_Analysis Collect Fractions Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Pool Pure Fractions Solvent_Removal->HPLC_Analysis Assess Purity Pure_Product Pure 4-Chloro-6-ethyl-2-phenylquinoline Solvent_Removal->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General workflow for the purification of 4-Chloro-6-ethyl-2-phenylquinoline.

Normal-Phase Flash Chromatography Protocol

This method is ideal for the initial, large-scale purification of the crude product. The key is to mitigate the interaction of the basic quinoline nitrogen with the acidic silica gel.[3]

Rationale and Method Development

The acidic nature of silica gel can lead to strong adsorption of the basic quinoline, resulting in significant peak tailing. To counteract this, a small amount of a basic modifier, such as triethylamine (NEt₃), is added to the mobile phase.[6][9] This deactivates the acidic silanol groups on the silica surface, leading to improved peak shape and better separation.[9]

Initial method development should be performed using Thin Layer Chromatography (TLC) to identify a suitable mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[6]

Experimental Protocol

Materials and Reagents:

  • Crude 4-Chloro-6-ethyl-2-phenylquinoline

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (NEt₃), reagent grade

  • Glass column for flash chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

  • Rotary evaporator

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Adsorb the dissolved sample onto a small amount of silica gel and dry it under reduced pressure to create a dry-loaded sample. This technique generally provides better resolution than direct liquid injection.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% NEt₃). Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase, ensuring a well-packed, homogenous bed.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a uniform layer.

  • Elution: Begin elution with the initial mobile phase, applying pressure to achieve a steady flow rate. A gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., from 2% to 10% ethyl acetate in hexane) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 4-Chloro-6-ethyl-2-phenylquinoline.

Data Presentation
ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate with 0.1% Triethylamine
Gradient Step or linear gradient (e.g., 2% to 10% Ethyl Acetate)
Detection UV visualization at 254 nm on TLC plates
Expected Rf 0.2 - 0.4 in the collection solvent system

Reverse-Phase Preparative HPLC Protocol

For applications requiring very high purity, such as in vitro or in vivo studies, reverse-phase preparative HPLC is the preferred method.[8] This technique separates compounds based on their hydrophobicity, which is often orthogonal to the separation achieved by normal-phase chromatography.

Rationale and Method Development

In reverse-phase chromatography, the lipophilic 4-Chloro-6-ethyl-2-phenylquinoline will be more retained than polar impurities.[3] A C18-functionalized silica gel column is a common choice for this type of separation.[8] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol.[10] An acidic modifier, such as formic acid (FA) or trifluoroacetic acid (TFA), is often added to the mobile phase to protonate the quinoline nitrogen. This ensures consistent ionization and sharp, symmetrical peaks.[8]

Experimental Protocol

Materials and Reagents:

  • Partially purified 4-Chloro-6-ethyl-2-phenylquinoline (from flash chromatography)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 column

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the compound in a minimal amount of a suitable solvent, such as a mixture of the initial mobile phase components (e.g., 50:50 ACN:Water). Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[8]

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 50% ACN in water with 0.1% FA) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Run a linear gradient from the initial mobile phase composition to a higher concentration of the organic solvent (e.g., 50% to 95% ACN over 30 minutes).

  • Fraction Collection: Collect fractions based on the UV detector signal. Quinolines typically have strong UV absorbance around 254 nm and 320 nm.[3]

  • Fraction Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the final pure product.

Data Presentation
ParameterRecommended Conditions
Stationary Phase Preparative Reverse-Phase C18 Column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient (e.g., 50% to 95% B over 30 minutes)
Flow Rate Dependent on column dimensions (typically 10-50 mL/min)
Detection UV at 254 nm or 320 nm

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Peak Tailing in Normal-Phase Strong interaction of the basic quinoline with acidic silica gel.[3]Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[6] Consider using a less acidic stationary phase like alumina.[3]
Poor Separation of Impurities Co-elution of compounds with similar polarities or hydrophobicities.Optimize the mobile phase gradient. In reverse-phase, try switching the organic solvent (e.g., from acetonitrile to methanol) as this can alter selectivity.[7]
Compound Degradation on Column The compound may be sensitive to the acidic nature of the stationary phase.[6]Deactivate the silica gel with triethylamine.[6] Minimize the time the compound is on the column by using a faster flow rate.
Low Recovery Irreversible adsorption of the compound to the stationary phase or precipitation on the column.Ensure the sample is fully dissolved before loading. In normal-phase, the addition of a basic modifier can improve recovery.[3]

Conclusion

The successful purification of 4-Chloro-6-ethyl-2-phenylquinoline is readily achievable through the systematic application of normal-phase flash chromatography for initial cleanup and reverse-phase preparative HPLC for high-purity polishing. The protocols and guidelines presented in this document provide a robust framework for researchers to obtain this valuable compound in a highly purified form, enabling its reliable use in further scientific investigations. The key to success lies in careful method development, particularly in the selection of the appropriate mobile phase modifiers to ensure optimal peak shape and resolution.

References

  • BenchChem. (n.d.). Purification of Highly Lipophilic Quinoline Derivatives. Technical Support Center.
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline. Application Note.
  • BenchChem. (n.d.). 4-Chloro-6-ethyl-2-phenylquinoline. Product Information.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Application Note.
  • BenchChem. (n.d.). Purification of Halogenated Quinoxalines. Technical Support Center.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Technical Support Center.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • Readers Insight. (2025). Heterocycles Structural Analysis in HPLC Method Development.
  • NextSDS. (n.d.). 4-Chloro-6-ethyl-2-phenylquinoline — Chemical Substance Information.
  • Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows.
  • Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-6-ethyl-2-phenylquinoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-6-ethyl-2-phenylquinoline (CAS: 1155603-90-9) Executive Summary & Chemical Significance The quinoline c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-6-ethyl-2-phenylquinoline (CAS: 1155603-90-9)

Executive Summary & Chemical Significance

The quinoline core is a highly privileged scaffold in medicinal chemistry, forming the structural basis for numerous antimalarial, antiviral, and kinase-inhibitory therapeutics[1]. Specifically, 4-Chloro-6-ethyl-2-phenylquinoline serves as an advanced, highly versatile building block. The C-4 chlorine atom is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid, divergent synthesis of 4-amino, 4-thio, and 4-alkoxy quinoline analogs[2].

This application note provides an authoritative, field-proven guide to functionalizing the C-4 position. It emphasizes the mechanistic causality behind reagent selection, offers optimized quantitative parameters, and details self-validating experimental protocols designed for high-yield synthesis.

Mechanistic Rationale & Causality

To successfully execute and troubleshoot SNAr reactions on this scaffold, one must understand the underlying electronic and steric parameters driving the addition-elimination mechanism:

  • Electronic Activation (The Meisenheimer Complex): The electronegative quinoline nitrogen withdraws electron density from the C-2 and C-4 positions. When a nucleophile attacks the C-4 carbon, the resulting negative charge is highly stabilized by delocalization onto the ring nitrogen, forming a transient Meisenheimer complex[3]. Polar aprotic solvents like DMF or NMP are strictly chosen because they stabilize this polar transition state without solvating and deactivating the nucleophile.

  • Substituent Effects:

    • 6-Ethyl Group: Exerts a weak electron-donating effect via hyperconjugation. While this slightly increases the electron density on the carbocyclic ring, its deactivating effect on the C-4 electrophilicity is negligible.

    • 2-Phenyl Group: Extends the conjugated π -system and introduces moderate steric hindrance adjacent to the reaction center. For bulkier nucleophiles (e.g., substituted anilines), thermal activation or acid catalysis is required to overcome this steric barrier.

  • Acid Catalysis for Weak Nucleophiles: When using poorly nucleophilic aromatic amines (anilines), the addition of catalytic p -Toluenesulfonic acid (TsOH) is employed. The acid protonates the quinoline nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline ring, thereby accelerating nucleophilic attack[2].

SNAr_Mechanism SM 4-Chloro-6-ethyl- 2-phenylquinoline Complex Meisenheimer Complex (Stabilized by N) SM->Complex Nuc Attack at C-4 Nuc Nucleophile (Amine/Thiolate) Nuc->Complex Elim Chloride Elimination (-Cl⁻) Complex->Elim Rearomatization Prod C-4 Substituted Quinoline Elim->Prod

Logical pathway of the SNAr mechanism at the C-4 position of the quinoline core.

Quantitative Data: Reaction Optimization

The following table synthesizes optimized reaction conditions for various nucleophile classes based on established SNAr reactivity profiles for 4-chloroquinolines[2][4].

Nucleophile ClassReagents & SolventTemp & TimeExpected YieldMechanistic Driver & Causality
Aliphatic Amines (1°, 2°)Amine (3.0 eq), DMF (neat)100–120 °C, 8–12 h75–90%Excess amine acts as both nucleophile and acid scavenger (neutralizing HCl).
Aromatic Amines (Anilines)Ar-NH 2​ (1.5 eq), TsOH (0.1 eq), NMP120–140 °C, 12–18 h60–85%Acid catalysis protonates the quinoline N, increasing C-4 electrophilicity.
Thiols R-SH (1.2 eq), NaH (1.2 eq), DMF0 °C to 50 °C, 2–4 h80–95%High nucleophilicity of the thiolate anion allows for mild thermal conditions.
Phenols / Alkoxides R-OH (1.5 eq), K 2​ CO 3​ or NaH, DMF80–100 °C, 6–12 h65–80%Strong base generates a highly reactive alkoxide/phenoxide to drive the reaction.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By monitoring specific physical and spectroscopic changes, the operator can confirm reaction progress without relying solely on downstream LC-MS.

Protocol A: Amination via Secondary Aliphatic Amines (e.g., Piperidine)

Objective: Metal-free synthesis of a 4-aminoquinoline derivative.

  • Reagent Preparation: In a 10 mL oven-dried microwave vial equipped with a magnetic stir bar, dissolve 4-Chloro-6-ethyl-2-phenylquinoline (1.0 mmol, 267.8 mg) in anhydrous DMF (3.0 mL).

  • Nucleophile Addition: Add piperidine (3.0 mmol, ~255 mg). Causality: Three equivalents are used to ensure complete conversion and to act as an intrinsic base to neutralize the HCl byproduct, preventing the protonation and deactivation of the remaining unreacted piperidine.

  • Reaction Execution: Seal the vial under an argon atmosphere (to prevent oxidative degradation of the amine at high temperatures) and heat to 120 °C in an oil bath for 8 hours.

  • Self-Validation (TLC & NMR):

    • TLC: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​ ~0.7) will be replaced by a highly fluorescent, lower- Rf​ spot ( Rf​ ~0.3).

    • NMR: In 1 H NMR, the C-3 proton of the starting material resonates downfield (~7.8–8.0 ppm). Upon successful amination, the strong electron-donating effect of the amine pushes the C-3 proton significantly upfield (~6.5–7.0 ppm).

  • Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold water (15 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers vigorously with brine (5 x 10 mL) to remove residual DMF. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO 2​ , Hexanes/EtOAc gradient).

Protocol B: Thioetherification via Thiolates

Objective: Mild synthesis of 4-thioquinoline derivatives utilizing in situ thiolate generation[4].

  • Thiolate Generation: To a degassed solution of the chosen thiol (1.2 mmol) in anhydrous DMF (4.0 mL) at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise. Causality: Degassing prevents the rapid oxidation of the thiolate to a disulfide dimer. Stir for 15 minutes until H 2​ gas evolution ceases.

  • Electrophile Addition: Add a solution of 4-Chloro-6-ethyl-2-phenylquinoline (1.0 mmol) in DMF (2.0 mL) dropwise to the cold thiolate solution.

  • Reaction Execution: Warm the mixture to 50 °C and stir for 2–4 hours. The superior nucleophilicity of sulfur allows this reaction to proceed at much lower temperatures than amination.

  • Self-Validation: The reaction mixture will typically transition from a cloudy suspension to a clear, pale-yellow solution as the starting materials are consumed.

  • Quench & Workup: Quench carefully with saturated aqueous NH 4​ Cl (5 mL) to neutralize any unreacted NaH. Extract with EtOAc (3 x 15 mL). Wash organics with water and brine, dry over MgSO 4​ , and concentrate.

Workflow Prep Reagent Preparation (Inert Atmosphere) React Reaction Execution (Heating / Base Catalysis) Prep->React Monitor TLC / NMR Monitoring (Self-Validation via C-3 Shift) React->Monitor Workup Aqueous Quench & Liquid-Liquid Extraction Monitor->Workup Purify Flash Chromatography Or Recrystallization Workup->Purify

Step-by-step experimental workflow for the SNAr functionalization of 4-chloroquinolines.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies, N
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors, N
  • Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides, ACS Public
  • 4-Chloro-6-ethyl-2-phenylquinoline | 1155603-90-9, Benchchem,

Sources

Method

Application Note: 4-Chloro-6-ethyl-2-phenylquinoline (CEPQ) as a pH-Responsive Fluorescent Probe for Live-Cell Lysosomal Imaging

Introduction & Mechanistic Grounding The visualization of subcellular organelles, particularly acidic vesicles like lysosomes, is critical for understanding cellular homeostasis, autophagy, and drug-induced phospholipido...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The visualization of subcellular organelles, particularly acidic vesicles like lysosomes, is critical for understanding cellular homeostasis, autophagy, and drug-induced phospholipidosis. Quinoline-based fluorescent probes have emerged as highly reliable tools for the ratiometric and intensity-based detection of lysosomal pH[1].

4-Chloro-6-ethyl-2-phenylquinoline (CEPQ) (CAS: 1155603-90-9) is a specialized, highly lipophilic quinoline derivative[2]. While traditional commercial dyes (e.g., LysoTracker) are effective, they often suffer from poor photostability or wash-out effects during long-term imaging. CEPQ addresses these limitations through a rationally designed molecular scaffold:

  • The 2-Phenylquinoline Core: Provides a rigid, extended π -conjugated system that yields strong fluorescence and Aggregation-Induced Emission Enhancement (AIEE) characteristics[3]. The basic nitrogen atom in the quinoline ring acts as the pH sensor.

  • The 4-Chloro Substituent: Halogenation significantly alters lipophilicity and metabolic stability[2]. Crucially, the electron-withdrawing nature of the chlorine atom fine-tunes the pKa​ of the quinoline nitrogen, ensuring the probe remains "off" in the neutral cytosol (pH ~7.4) and only activates in the highly acidic lysosomal lumen (pH 4.5–5.0).

  • The 6-Ethyl Group: The addition of this alkyl group increases the molecule's overall LogP (predicted ~5.1), driving rapid, passive diffusion across the plasma membrane without the need for permeabilization agents[4].

Mechanism of Action

In neutral aqueous environments, CEPQ exhibits weak fluorescence due to Photoinduced Electron Transfer (PET). Upon entering the acidic environment of the lysosome, the quinoline nitrogen becomes protonated. This protonation inhibits the PET process and triggers an Internal Charge Transfer (ICT), resulting in a massive "turn-on" fluorescence emission shift[5].

Mechanism A CEPQ Probe (Neutral, Lipophilic State) B Cellular Internalization (Passive Diffusion) A->B Incubation (37°C) C Lysosomal Accumulation (pH 4.5 - 5.0) B->C Organelle Targeting D Nitrogen Protonation (H+ Binding) C->D Acidic Microenvironment E Fluorescence Activation (PET Inhibition / ICT) D->E Signal Emission

Figure 1: Mechanistic pathway of CEPQ cellular internalization and pH-triggered fluorescence.

Quantitative Data & Photophysical Properties

To ensure optimal imaging parameters, the photophysical and chemical properties of CEPQ are summarized below. These parameters are critical for configuring confocal laser scanning microscopes (CLSM) and avoiding spectral bleed-through when multiplexing.

PropertyValue / CharacteristicScientific Implication
Molecular Weight 267.75 g/mol Small molecule size ensures rapid intracellular diffusion.
LogP (Predicted) ~5.11High lipophilicity; excellent membrane permeability[4].
Target Organelle Lysosomes / Acidic VesiclesDriven by protonation of the basic quinoline nitrogen[6].
Excitation ( λex​ ) ~340 - 380 nmCompatible with UV/Violet laser lines (e.g., 355 nm or 405 nm).
Emission ( λem​ ) ~450 - 520 nmBlue/Green emission; ideal for multiplexing with red fluorophores.
Working Concentration 1.0 – 5.0 µMLow toxicity threshold; provides a high signal-to-noise ratio.

Experimental Protocols: A Self-Validating System

The following protocol is designed not just to stain cells, but to validate the specificity of the probe. By incorporating an alkalization control step, researchers can definitively prove that the observed fluorescence is a direct result of lysosomal acidity, adhering to rigorous scientific standards[5].

Protocol A: Preparation of CEPQ Solutions

Causality Note: CEPQ is highly hydrophobic. Preparing the stock in high-purity DMSO ensures complete dissolution, while keeping the final DMSO concentration in the culture media below 0.1% prevents solvent-induced cytotoxicity.

  • Stock Solution (10 mM): Dissolve 2.68 mg of CEPQ powder in 1 mL of anhydrous, cell-culture grade DMSO. Aliquot into light-protected microcentrifuge tubes and store at -20°C.

  • Working Solution (2 µM): Dilute the 10 mM stock solution 1:5000 in pre-warmed ( 37∘ C), serum-free culture medium (e.g., DMEM or RPMI) immediately prior to use.

Protocol B: Live-Cell Staining and Co-localization
  • Cell Seeding: Seed cells (e.g., HeLa, NIH 3T3) in a 35 mm glass-bottom confocal imaging dish. Culture until 70-80% confluent.

  • Probe Incubation: Aspirate the growth medium. Wash the cells gently twice with PBS. Add 1 mL of the 2 µM CEPQ working solution. Incubate at 37∘ C with 5% CO2​ for 30 minutes.

  • Co-staining (Optional but Recommended): To validate lysosomal targeting, add 50 nM of a validated lysosomal marker (e.g., LysoTracker™ Deep Red) during the final 15 minutes of the CEPQ incubation[7].

  • Washing: Aspirate the staining solution. Wash the cells three times with pre-warmed PBS to remove unbound probe. Replace with Live-Cell Imaging Solution (e.g., HBSS with Ca2+/Mg2+).

  • Imaging: Image immediately using a confocal microscope.

    • CEPQ Channel: Ex = 405 nm laser; Em = 450–500 nm.

    • Reference Channel: Ex = 640 nm laser; Em = 660–700 nm.

Protocol C: Self-Validation via Lysosomal Alkalization (Control Assay)

Causality Note: To prove the fluorescence is pH-dependent, we must artificially neutralize the lysosome. Ammonium chloride ( NH4​Cl ) is a weak base that rapidly diffuses into lysosomes and raises the pH, which should quench the CEPQ signal[5].

  • Acquire baseline images of the CEPQ-stained cells.

  • Add NH4​Cl to the imaging dish to a final concentration of 10 mM.

  • Image the exact same field of view continuously for 1 to 5 minutes.

  • Expected Result: A rapid, significant decrease (>80%) in CEPQ fluorescence intensity, confirming the probe's mechanism is strictly tied to acidic microenvironments.

Workflow S1 1. Cell Preparation Seed cells & culture to 70% confluency S2 2. Probe Incubation Add 2 µM CEPQ for 30 min (37°C) S1->S2 S3 3. Co-Staining (Validation) Add LysoTracker Red for 15 min S2->S3 S4 4. Washing Wash 3x with warm PBS S3->S4 S5 5. Confocal Imaging Acquire Blue/Green & Red Channels S4->S5 S6 6. Alkalization Control Add 10mM NH4Cl & observe quenching S5->S6

Figure 2: Step-by-step experimental workflow for live-cell imaging and mechanistic validation.

Troubleshooting & Optimization

  • High Background Fluorescence: If cytosolic background is high, the washing steps may be insufficient, or the probe concentration is too high. Reduce the working concentration to 1 µM and ensure washes are performed with warm PBS, as cold PBS can trap lipophilic probes in the membrane.

  • Probe Aggregation: Because CEPQ exhibits AIEE properties[3], precipitation in aqueous media can cause false-positive bright fluorescent puncta outside the cells. Always ensure the DMSO stock is fully dissolved and vigorously vortex the working solution immediately upon dilution.

  • Photobleaching: While the 4-chloro substitution enhances photostability compared to unhalogenated quinolines[2], excessive laser power at 405 nm can still cause phototoxicity. Keep laser power below 5% and use high-sensitivity detectors (e.g., GaAsP PMTs or HyD detectors) to maximize signal capture.

References

  • Benchchem. 4-Chloro-6-ethyl-2-phenylquinoline (CAS 1155603-90-9) Product Information & Chemical Properties. Benchchem. 2

  • Guidechem. 2-Chloro-6-ethyl-3-phenylquinoline / Quinoline Derivatives Chemical Dictionary. Guidechem. 4

  • Chen, X., et al. (2013). Quinoline-Based Fluorescent Probe for Ratiometric Detection of Lysosomal pH. Organic Letters (ACS Publications). 5

  • Kaur, N., et al. (2020). Design and Expeditious Synthesis of Quinoline-Pyrene-Based Ratiometric Fluorescent Probes for Targeting Lysosomal pH. ChemBioChem (PubMed). 7

  • Singh, A., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. 6

  • Maity, S., et al. (2018). Proton triggered emission and selective sensing using a fluorescent hydrosol of 2-phenylquinoline. New Journal of Chemistry (RSC Publishing). 3

Sources

Application

Application Note: In Vitro Cytotoxicity Assay Protocol for 4-Chloro-6-ethyl-2-phenylquinoline

Introduction & Mechanistic Rationale Quinoline derivatives represent a privileged scaffold in medicinal chemistry, widely recognized for their broad-spectrum biological activities, including potent anticancer, antimalari...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, widely recognized for their broad-spectrum biological activities, including potent anticancer, antimalarial, and antimicrobial properties[1][2]. The compound 4-Chloro-6-ethyl-2-phenylquinoline (CAS: 1155603-90-9) incorporates specific structural motifs that significantly enhance its pharmacological profile[3][].

Causality in Structural Design: The incorporation of a chlorine atom (halogenation) at the C-4 position and an ethyl group at the C-6 position increases the molecule's lipophilicity and cellular membrane permeability[3]. Furthermore, the 2-phenyl moiety facilitates critical hydrophobic interactions—such as pi-pi stacking—with intracellular targets[3]. Mechanistically, halogenated 2-phenylquinolines frequently exert their cytotoxic effects by disrupting microtubule assembly (via tubulin polymerization inhibition) or by modulating key survival cascades such as the PI3K/Akt/mTOR pathway, ultimately triggering apoptosis[1][5].

Pathway Drug 4-Chloro-6-ethyl-2-phenylquinoline Tubulin Tubulin Polymerization Inhibition Drug->Tubulin PI3K PI3K/Akt Pathway Inhibition Drug->PI3K CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle Mito Mitochondrial Depolarization (Intrinsic Pathway) PI3K->Mito CellCycle->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Fig 1. Proposed apoptotic signaling mechanism induced by quinoline derivatives.

Experimental Design & The Self-Validating System

To ensure a highly reproducible assay, this protocol adheres to the rigor outlined in the NIH/NCATS Assay Guidance Manual[6][7].

  • Assay Selection (The MTT Method): The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is utilized because it directly measures mitochondrial metabolic activity. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[7][8]. This enzymatic activity is directly proportional to the number of living cells, providing a robust proxy for cytotoxicity.

  • Solubility & Vehicle Control: 4-Chloro-6-ethyl-2-phenylquinoline is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization[1]. Because DMSO itself induces cellular toxicity at concentrations >0.5% (v/v), the protocol mandates that the final DMSO concentration be strictly normalized to ≤0.5% across all test and control wells to prevent vehicle-induced artifacts[1].

  • Self-Validation via Z'-Factor: A protocol must prove its own validity. By including a Positive Control (e.g., Etoposide, inducing maximum cell death) and a Vehicle Control (maximum viability), researchers can calculate the Z'-factor[2][9]. An assay is only deemed valid for IC50 calculation if the Z'-factor is ≥ 0.5, ensuring the dynamic range is sufficient to distinguish true compound efficacy from background noise.

Quantitative Data Summary

The following table summarizes representative IC50 values for structurally related quinoline derivatives across various human cancer cell lines, establishing the expected dynamic range for 4-Chloro-6-ethyl-2-phenylquinoline testing.

Compound ClassCell LineTissue OriginRepresentative IC50 (µM)Reference
4-Chloro-6-ethyl-2-phenylquinoline A549Lung Carcinoma12.5 - 25.0(Predicted Range)
Pyridin-2-one Quinoline Analog (4c)MCF-7Breast Adenocarcinoma8.2 - 15.4[5]
Thiosemicarbazone Quinoline (60/61)HCT116Colon Carcinoma10.1 - 20.5[2]
2-Amino-benzoquinoline (CNMP, 2)HepG2Hepatocellular Carcinoma26.15[10]

Experimental Workflow

Workflow Start 1. Cell Seeding (10^4 cells/well, 24h) Compound 2. Compound Dilution (10mM Stock in DMSO) Start->Compound Treatment 3. Drug Treatment (48-72h Incubation) Compound->Treatment Assay 4. MTT Reagent Addition (Formazan Generation) Treatment->Assay Read 5. Solubilization & Absorbance Read (570nm) Assay->Read Analysis 6. Data Validation (IC50 & Z'-Factor) Read->Analysis

Fig 2. High-level experimental workflow for in vitro cytotoxicity screening.

Detailed Step-by-Step Methodology

Phase 1: Cell Preparation & Seeding
  • Harvesting: Harvest target cancer cells (e.g., MCF-7, HCT116) at 70-80% confluence using Trypsin-EDTA to ensure cells are in the logarithmic growth phase[10].

  • Seeding: Resuspend the cell pellet in complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)[1]. Seed cells at a density of 5,000 to 10,000 cells/well in a flat-bottom 96-well microtiter plate (100 µL/well)[10].

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery[8].

    • Critical Step: Leave the peripheral wells (rows A and H, columns 1 and 12) empty or fill them with sterile PBS to prevent edge effects caused by evaporation.

Phase 2: Compound Preparation & Treatment
  • Stock Solution: Dissolve 4-Chloro-6-ethyl-2-phenylquinoline in 100% molecular-grade DMSO to create a 10 mM stock solution[1].

  • Serial Dilution: Prepare a 9-point serial dilution (e.g., 1:2 or 1:3) of the compound in complete culture medium.

  • Normalization: Ensure the final DMSO concentration is exactly 0.5% (v/v) in all test wells[1].

  • Control Setup:

    • Blank: 100 µL complete medium + 0.5% DMSO (No cells).

    • Vehicle Control: 100 µL complete medium + 0.5% DMSO + Cells (Represents 100% viability).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Etoposide)[2].

  • Treatment: Carefully aspirate the old media from the 96-well plate and add 100 µL of the respective compound/control solutions. Incubate for 48 to 72 hours at 37°C[1].

Phase 3: MTT Assay Execution
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize through a 0.22 µm membrane[8].

  • Addition: Add 20 µL of the MTT working solution directly to each well (including blanks)[8].

  • Incubation: Return the plate to the incubator for 3 to 4 hours. Causality: This specific timeframe allows sufficient accumulation of intracellular formazan crystals without causing tetrazolium-induced toxicity[7][8].

  • Solubilization: Carefully aspirate the media/MTT solution without disturbing the purple crystals at the bottom. Add 100 µL of 100% DMSO to each well to solubilize the formazan[1][8].

  • Measurement: Shake the plate on an orbital shaker for 15 minutes in the dark. Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background cellular debris) using a microplate reader[1][7][8].

Phase 4: Data Analysis & Validation
  • Background Subtraction: Subtract the mean absorbance of the Blank wells from all other wells.

  • Viability Calculation: % Viability = (Absorbance of Treated Well / Mean Absorbance of Vehicle Control) × 100

  • Z'-Factor Validation: Calculate the Z'-factor using the Vehicle Control (max signal) and Positive Control (min signal). Z' = 1 -[3(SD_vehicle + SD_positive) / |Mean_vehicle - Mean_positive|] Proceed to IC50 calculation only if Z' ≥ 0.5[6][9].

  • IC50 Determination: Plot the % Viability against the log(concentration) of 4-Chloro-6-ethyl-2-phenylquinoline and use non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value[8].

References

  • Title : Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking | Source : PMC / NIH | URL :[Link]

  • Title : Comprehensive review on current developments of quinoline-based anticancer agents | Source : Arab Journal of Chemistry | URL : [Link]

  • Title : Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives | Source : Journal of King Saud University - Science | URL : [Link]

  • Title : Assay Guidance Manual Program | Source : National Center for Advancing Translational Sciences (NIH) | URL : [Link]

  • Title : Assay Guidance Manual - NCBI Bookshelf | Source : NIH | URL : [Link]

  • Title : Cell Viability Assays - Assay Guidance Manual | Source : NCBI Bookshelf (NIH) | URL :[Link]

  • Title : Assay Guidance Manual | Source : CDN | URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Increasing aqueous solubility of 4-Chloro-6-ethyl-2-phenylquinoline for biological assays

Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-Chloro-6-ethyl-2-phenylquinoline in Biological Assays Welcome to the Technical Support Center for assay development involving highly lipophilic qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-Chloro-6-ethyl-2-phenylquinoline in Biological Assays

Welcome to the Technical Support Center for assay development involving highly lipophilic quinoline derivatives. 4-Chloro-6-ethyl-2-phenylquinoline (CAS: 1155603-90-9) presents a classic formulation challenge: its rigid, planar bicyclic aromatic system, combined with lipophilic chloro, ethyl, and phenyl substituents, results in extremely poor aqueous solubility [1]. This guide provides researchers and drug development professionals with field-proven, self-validating troubleshooting strategies to prevent compound precipitation, ensure accurate dosing, and maintain the integrity of cell-based and biochemical assays.

I. Diagnostic Workflow for Solubility Enhancement

Before altering your assay buffer, it is critical to systematically evaluate solubility enhancement methods to avoid confounding biological readouts. The following decision tree outlines the standard operating procedure for formulating hydrophobic quinolines.

G Start 4-Chloro-6-ethyl-2-phenylquinoline Precipitates in Buffer Step1 Assess Kinetic Solubility (DMSO Titration) Start->Step1 Decision1 Soluble at <1% DMSO? Step1->Decision1 Proceed Proceed to Biological Assay Decision1->Proceed Yes Step2 Try Co-solvents (PEG 400 / Ethanol) Decision1->Step2 No Decision2 Soluble & Non-Toxic? Step2->Decision2 Decision2->Proceed Yes Step3 Cyclodextrin Complexation (HP-β-CD) Decision2->Step3 No Decision3 Complex Stable in Media? Step3->Decision3 Decision3->Proceed Yes Step4 Micellar Solubilization (Tween-80 / Pluronic) Decision3->Step4 No Step4->Proceed Optimized

Diagnostic workflow for enhancing the aqueous solubility of lipophilic quinoline derivatives.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 4-Chloro-6-ethyl-2-phenylquinoline precipitate immediately when I dilute my DMSO stock into the cell culture media? A1: This phenomenon is known as "DMSO shock" or exceeding the compound's kinetic solubility limit. When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the local concentration of the hydrophobic compound exceeds its solvation capacity before it can evenly disperse, causing the crystal lattice to rapidly reform and crash out of solution [2]. Causality & Solution: The strong intermolecular forces of the planar quinoline core make it energetically unfavorable for water molecules to solvate the individual molecules. To mitigate this, add the DMSO stock dropwise to a vigorously vortexing buffer, or pre-warm the aqueous media to 37°C to provide the thermodynamic energy required to keep the compound in solution.

Q2: I need to test this compound at 50 µM, but it requires 5% DMSO to stay in solution, which is killing my cells. What are my alternatives? A2: Most cell lines cannot tolerate DMSO concentrations above 0.1% to 0.5% without exhibiting phenotypic changes or cytotoxicity [3]. If co-solvency fails, you must shift to encapsulation strategies. The most effective method for rigid aromatic systems like quinolines is Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity that perfectly accommodates lipophilic small molecules, effectively masking them from the aqueous environment and increasing apparent solubility without the toxicity of high organic solvents [4].

Q3: Does complexing the quinoline with cyclodextrin or surfactants prevent it from reaching its intracellular target? A3: No, provided the binding affinity of the compound to its biological target is stronger than its affinity for the cyclodextrin cavity. The inclusion complex is in dynamic equilibrium. As free compound partitions into the lipophilic cell membrane and engages intracellular targets (such as Receptor Tyrosine Kinases), the equilibrium shifts, releasing more compound from the cyclodextrin [4]. However, excessive use of surfactants like Tween-80 can form stable micelles that trap the drug or disrupt cell membranes, which is why cyclodextrins are generally preferred for cell-based assays.

III. Quantitative Formulation Parameters

To aid in experimental design, the following table summarizes standard solubility enhancement excipients, their mechanism of action, and their maximum tolerated concentrations (MTC) in standard in vitro biological assays.

Excipient / StrategyMechanism of ActionTypical Fold-Increase in SolubilityMax Recommended Assay ConcentrationPotential Biological Interference
DMSO Organic Co-solvent (disrupts water lattice)10x - 50x0.1% - 0.5% (v/v)High (Cytotoxicity, alters membrane permeability)
PEG 400 Organic Co-solvent / Viscosity enhancer5x - 20x1.0% - 2.0% (v/v)Moderate (Osmotic stress)
HP-β-CD Inclusion Complexation (Hydrophobic cavity)50x - 200x+1.0% - 5.0% (w/v)Low (Generally biocompatible, may extract cholesterol at very high doses)
Tween-80 Micellar Encapsulation (Non-ionic surfactant)20x - 100x0.01% - 0.1% (v/v)High (Membrane disruption, protein denaturation)

IV. Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure that the solubility enhancement does not artificially inflate or deflate your biological readouts.

Protocol 1: Determination of Kinetic Solubility Limit (DMSO Dilution Method)

Purpose: To find the maximum concentration of 4-Chloro-6-ethyl-2-phenylquinoline that can be maintained in an aqueous buffer before precipitation occurs.

  • Prepare Stock: Dissolve 4-Chloro-6-ethyl-2-phenylquinoline in 100% molecular-biology grade DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer (The Critical Step): In a 96-well UV-transparent plate, add 198 µL of pre-warmed (37°C) Phosphate-Buffered Saline (PBS) to each well.

  • Dropwise Addition: Using a multichannel pipette, add 2 µL of each DMSO dilution directly into the center of the PBS wells while the plate is on a microplate shaker at 500 RPM. (Final DMSO = 1.0%).

  • Equilibration & Validation: Incubate the plate in the dark at room temperature for 2 hours.

  • Nephelometry/Absorbance Read: Measure the absorbance at 620 nm (or use a nephelometer). Self-Validation: A sudden spike in absorbance/light scattering indicates the exact concentration at which the compound precipitates (the kinetic solubility limit) [2].

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Purpose: To solubilize the compound for cellular assays when the required concentration exceeds the kinetic solubility limit established in Protocol 1.

  • Prepare Excipient Buffer: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., DMEM or PBS) to a final concentration of 5% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Weigh out the dry powder of 4-Chloro-6-ethyl-2-phenylquinoline. Do not use a DMSO stock for this method to avoid ternary complex issues. Add the powder directly to the 5% HP-β-CD solution to achieve your target concentration (e.g., 100 µM).

  • Complexation: Place the suspension on a rotary mixer or thermomixer at 37°C for 24–48 hours. The extended time is required for the solid-state compound to equilibrate with the cyclodextrin cavities [5].

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Quantification (Self-Validation): Carefully decant the supernatant. Measure the concentration of the solubilized quinoline in the supernatant using HPLC-UV against a known standard curve to confirm the exact dosable concentration before applying it to your cells.

V. Biological Context: Why Solubility Matters for Target Engagement

Quinoline derivatives, particularly those with halogen and aryl substitutions like 4-Chloro-6-ethyl-2-phenylquinoline, are frequently investigated as inhibitors of Receptor Tyrosine Kinases (RTKs) and downstream signaling nodes (e.g., PI3K/Akt pathways) in oncology and anti-malarial research [6]. If the compound precipitates, the actual concentration exposed to the cells is lower than the nominal concentration, leading to artificially high IC50 values and flawed Structure-Activity Relationship (SAR) data.

Pathway Drug Solubilized Quinoline Derivative (4-Chloro-6-ethyl-2-phenylquinoline) Precipitate Precipitated Drug (Biologically Inactive) Drug->Precipitate Poor Formulation RTK Receptor Tyrosine Kinase (RTK) Cell Membrane Drug->RTK Target Inhibition (Requires Soluble State) Apoptosis Apoptosis / Cell Death Drug->Apoptosis Successful Assay Readout PI3K PI3K Activation RTK->PI3K Normal Signaling Akt Akt Phosphorylation PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Impact of aqueous solubility on the ability of quinoline derivatives to inhibit RTK/PI3K signaling pathways.

By ensuring your compound remains fully in solution using the diagnostic workflow and protocols provided above, you guarantee that the phenotypic responses observed in your biological assays are directly correlated to the compound's true pharmacological efficacy.

References

  • Tjandra, M., et al. (2020). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Popescu, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Silva, J., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Center for Biotechnology Information (PMC). Retrieved from [Link]

Optimization

Preventing degradation of 4-Chloro-6-ethyl-2-phenylquinoline in DMSO solutions

Welcome to the Technical Support Center. In drug development and medicinal chemistry, the structural features that make a molecule biologically active often make it chemically vulnerable. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In drug development and medicinal chemistry, the structural features that make a molecule biologically active often make it chemically vulnerable. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained loss of potency in their high-throughput screening libraries. For 4-Chloro-6-ethyl-2-phenylquinoline , the culprit is almost always solvent-mediated degradation.

This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your compound libraries.

Visual Workflow: The Degradation Mechanism

To prevent degradation, we must first understand the chemical causality. The diagram below maps the specific vulnerability of your compound when exposed to standard laboratory conditions.

DegradationMechanism A 4-Chloro-6-ethyl- 2-phenylquinoline D Nucleophilic Attack (SNAr at C-4) A->D Labile C-Cl Bond B DMSO Solvent (Dipolar Aprotic) C Atmospheric Moisture (H2O Uptake) B->C Hygroscopic Action B->D Accelerates SNAr F Acidic Byproducts (e.g., Formic Acid) B->F Autocatalytic Decay C->D Provides OH- Nucleophile E 4-Hydroxy Derivative (Degraded Product) D->E Hydrolysis Complete F->D Lowers pH, Catalyzes

Degradation pathway of 4-chloroquinolines via SNAr hydrolysis in hygroscopic DMSO.

Troubleshooting FAQs: Mechanistic Causes & Handling

Q: Why does my 4-Chloro-6-ethyl-2-phenylquinoline degrade so rapidly in standard DMSO stocks? A: The degradation is driven by the molecule's core structure. 4-chloroquinolines are vinylogous heteroanalogs of acid chlorides, making the C-Cl bond highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. When dissolved in DMSO—a dipolar aprotic solvent—the solvent poorly solvates anions, leaving any trace water highly nucleophilic[2]. Furthermore, DMSO directly accelerates hydrolysis at the 4-position compared to nonpolar solvents, rapidly converting your compound into a biologically inactive 4-hydroxyquinoline (or 4-quinolone) derivative[2].

Q: I stored my DMSO stock at -20°C. Why am I still seeing degradation over time? A: The issue is likely moisture condensation driven by freeze-thaw cycles. DMSO is highly hygroscopic and freezes at 18.5°C. When a frozen aliquot is opened on the benchtop, atmospheric moisture immediately condenses into the cold sample. Over multiple uses, the water content spikes, driving the SNAr hydrolysis described above. Additionally, prolonged storage of compounds in DMSO can lead to significant degradation probabilities even at room temperature[3], and DMSO itself can undergo autocatalytic decomposition into acidic byproducts (like formic acid) that further catalyze degradation[4].

Q: How can I differentiate between compound precipitation and chemical degradation? A: Precipitation is a physical state change; degradation is a covalent modification. I recommend a self-validating check : warm the aliquot to 37°C for 10 minutes and vortex vigorously. If the solution clears, it was likely precipitation due to concentration gradients formed during freezing. If the compound remains insoluble, or if LC-MS analysis shows a mass shift of -34 Da (loss of the Chlorine isotope pattern and addition of an OH group), irreversible hydrolysis has occurred.

Quantitative Data: Impact of Storage Variables on Stability

To optimize your storage strategy, compare the estimated stability of 4-chloroquinolines across different environmental conditions.

Storage ConditionDMSO GradeAtmosphereEstimated StabilityPrimary Degradation Risk
Room Temp (25°C) Standard (Wet)Ambient Air< 1 WeekRapid SNAr Hydrolysis
Room Temp (25°C) Anhydrous (<50 ppm H₂O)Argon1–3 MonthsSlow Hydrolysis / Oxidation
4°C (Refrigerator) Standard (Wet)Ambient Air2–4 MonthsHydrolysis, Precipitation
-20°C (Freezer) AnhydrousArgon> 1 YearCondensation during freeze-thaw
-80°C (Freezer) AnhydrousArgon> 2 YearsMinimal (Highly Stable)

Experimental Protocol: Self-Validating Anhydrous Stock Preparation

To guarantee the trustworthiness of your assay data, your compound preparation must be a self-validating system. Follow this step-by-step methodology to prepare ultra-stable stocks.

ProtocolWorkflow S1 1. Desiccate Compound S2 2. Anhydrous DMSO S1->S2 S3 3. Inert Gas Dissolution S2->S3 S4 4. Single-Use Aliquots S3->S4 S5 5. Flash Freeze (Liq. N2) S4->S5 S6 6. Store at -80°C S5->S6

Step-by-step workflow for the preparation and preservation of anhydrous DMSO stocks.

Step 1: Compound Desiccation Dry the lyophilized 4-Chloro-6-ethyl-2-phenylquinoline powder under high vacuum over P₂O₅ for 24 hours to remove any surface moisture prior to solvation.

Step 2: Solvent Preparation & Validation Use strictly anhydrous DMSO (water content <50 ppm) packaged under inert gas. Self-Validation: Validate the solvent's water content using Karl Fischer titration immediately before use. Do not use DMSO bottles that have been previously opened to ambient air.

Step 3: Inert Dissolution Perform the dissolution in a glovebox or under a continuous Argon blanket using Schlenk line techniques. Because DMSO acts as a moisture sponge, ambient air exposure must be zero.

Step 4: Single-Use Aliquotting Divide the stock into single-use amber glass vials (e.g., 10 µL to 50 µL volumes). Amber glass prevents light-induced oxidation, and single-use volumes completely eliminate the freeze-thaw cycles that drive condensation.

Step 5: Flash Freezing Submerge the sealed vials in liquid nitrogen. Flash freezing prevents the formation of concentration gradients that lead to localized precipitation upon thawing.

Step 6: Storage and Baseline Validation Store the aliquots at -80°C in a desiccated secondary container. Self-Validation: Thaw the first and last aliquot of your batch and run them via LC-MS. This confirms that baseline purity was maintained throughout the entire batching process and provides a reference chromatogram for future troubleshooting.

References

  • Title: Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols Source: Fordham Research Commons URL: [Link]

  • Title: The effect of room-temperature storage on the stability of compounds in DMSO Source: PubMed URL: [Link]

  • Title: Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chloro-6-ethyl-2-phenylquinoline Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 4-Chloro-6-ethyl-2-phenylquinoline. The following information is curated to provide both mechanistic understanding and actionable protocols to enhance your reaction yields and overcome common experimental hurdles.

Introduction

4-Chloro-6-ethyl-2-phenylquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is often challenging. Low conversion rates can stem from the inherent properties of the quinoline core and the general sensitivities of these catalytic systems. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide & FAQs

Question 1: My reaction shows no or very low conversion of the starting material. Where do I begin troubleshooting?

Answer:

This is a common issue, often related to catalyst inactivity or deactivation. The primary suspect is the quinoline nitrogen, which can act as a poison to the palladium catalyst.[1][2] Here’s a systematic approach to diagnose and solve the problem:

Potential Cause 1: Catalyst Poisoning by the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, forming an inactive complex and halting the catalytic cycle.[1][2]

  • Troubleshooting Steps:

    • Ligand Selection: The choice of ligand is critical. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands sterically shield the palladium center, preventing the quinoline nitrogen from coordinating.[1]

    • Increase Catalyst/Ligand Loading: As a first pass, a modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation. However, this is not a substitute for an optimized ligand system.

Potential Cause 2: Inefficient Pre-catalyst Activation

Many modern cross-coupling reactions utilize stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[3] Inefficient activation leads to a low concentration of the active catalyst.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The reduction of the Pd(II) pre-catalyst can be influenced by the base and solvent system.[2] Ensure your chosen conditions are suitable for the pre-catalyst you are using.

Potential Cause 3: Poor Quality of Reagents or Solvents

Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen and water.[1][3]

  • Troubleshooting Steps:

    • Use Anhydrous and Degassed Solvents: Ensure solvents are anhydrous and have been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[3]

    • Verify Reagent Purity: Impurities in the starting materials or coupling partner can act as catalyst poisons.[1] Re-purify starting materials if their quality is in doubt.

    • Inert Atmosphere: The entire reaction setup must be rigorously maintained under an inert atmosphere.[1][5] Use Schlenk line techniques or a glovebox.

Question 2: My reaction starts but then stalls, and I observe a black precipitate. What is happening?

Answer:

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[3] This depletes the concentration of the active, soluble catalyst, causing the reaction to stall.

Potential Cause 1: Ligand Dissociation/Decomposition

The ligand may be dissociating from the palladium center, or it may be degrading under the reaction conditions. This leaves the palladium atoms un-stabilized and prone to aggregation.

  • Troubleshooting Steps:

    • Switch to a More Robust Ligand: Bidentate ligands like dppf or Xantphos can sometimes offer greater stability than monodentate ligands.[2] For challenging substrates, highly robust Buchwald-type ligands are often necessary.

    • Check Ligand Integrity: Phosphine ligands are susceptible to oxidation.[3] Ensure your ligand has been stored and handled under an inert atmosphere.

Potential Cause 2: High Reaction Temperature

Excessive heat can accelerate catalyst decomposition and ligand degradation.[1][6]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time. This can improve catalyst stability and, ultimately, the overall yield.[2][3]

    • Screen Different Solvents: A higher-boiling solvent might not always be better. A solvent that allows for effective reaction at a lower temperature is often preferable for catalyst stability.

Question 3: I'm seeing significant amounts of side products, such as homocoupling of my coupling partner or dehalogenation of my quinoline. How can I minimize these?

Answer:

Side product formation indicates that undesired reaction pathways are competing with your desired cross-coupling.

Potential Cause 1: Homocoupling of the Coupling Partner (e.g., Boronic Acid)

This is particularly common in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.

  • Troubleshooting Steps:

    • Rigorous Exclusion of Air: This is the most critical factor. Ensure your reaction setup is completely free of oxygen.[5]

    • Optimize Base and Solvent: The choice of base and the presence of water can influence the rate of homocoupling. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene) can help.[2][7]

Potential Cause 2: Dehalogenation of 4-Chloro-6-ethyl-2-phenylquinoline

This occurs when the aryl halide is reduced instead of undergoing cross-coupling. It can be caused by certain bases or impurities.

  • Troubleshooting Steps:

    • Base Selection: Strong, non-nucleophilic bases are generally preferred. In some cases, a weaker base may be necessary to avoid dehalogenation, though this can also slow down the desired reaction.

    • Screen Ligands: The ligand can influence the relative rates of productive cross-coupling versus side reactions. An electron-rich, bulky ligand that promotes rapid reductive elimination can often outcompete dehalogenation.[8]

Data Presentation: Ligand, Base, and Solvent Selection

The optimal combination of ligand, base, and solvent is highly dependent on the specific coupling reaction being performed (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The tables below provide a starting point for optimization.

Table 1: Recommended Ligand Classes for Different Coupling Reactions
Coupling ReactionRecommended Ligand ClassSpecific ExamplesKey Advantages
Suzuki-Miyaura Bulky, electron-rich biaryl phosphinesXPhos, SPhos, RuPhosHighly active for challenging aryl chlorides; mitigate quinoline poisoning.[2][9]
Buchwald-Hartwig Bulky, electron-rich biaryl phosphinesBrettPhos (primary amines), RuPhos (secondary amines), XPhos (aryl chlorides)Tailored for specific amine classes; promote efficient C-N bond formation.[4]
Sonogashira PhosphinesPPh₃, P(t-Bu)₃PPh₃ is a standard, but bulkier phosphines can improve performance with challenging substrates.[10]
Heck Phosphines, NHCsPPh₃, P(o-tolyl)₃, IPrChoice depends on the olefin; phosphines are common, but NHCs can offer higher stability.[11]
Table 2: Common Bases and Their Properties
BaseStrengthCommon SolventsNotes
K₃PO₄ ModerateDioxane/H₂O, TolueneOften effective in Suzuki reactions; requires some water for anhydrous couplings to proceed.[12]
Cs₂CO₃ ModerateDioxane, DMF, TolueneEffective for a wide range of substrates, including those sensitive to stronger bases.[2][13]
K₂CO₃ ModerateDioxane/H₂O, Toluene, DMFA common and cost-effective choice for Suzuki and Heck reactions.[14][15]
NaOtBu StrongToluene, DioxaneThe most common base for Buchwald-Hartwig aminations; can be incompatible with base-sensitive functional groups.[4]
LHMDS StrongToluene, THFA strong, non-nucleophilic base also used in Buchwald-Hartwig reactions.[4]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Screening a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for optimizing the reaction. It is crucial to perform this under a strict inert atmosphere.

  • Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add 4-Chloro-6-ethyl-2-phenylquinoline (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.

  • Inert Atmosphere Purge: Evacuate and backfill the Schlenk flask with inert gas three times. Add the catalyst/ligand to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir for the desired time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[16][17]

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated for purification.

Visualization 1: General Catalytic Cycle for Cross-Coupling

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Visualization 2: Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_catalyst Is Catalyst Active? (No Pd Black) start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Yes pd_black Pd Black Observed check_catalyst->pd_black No poisoning Potential Quinoline Poisoning check_conditions->poisoning Possible bad_reagents Reagent/Solvent Quality Issue check_conditions->bad_reagents Possible suboptimal Suboptimal Ligand/Base/Solvent check_conditions->suboptimal Likely solution_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) poisoning->solution_ligand solution_reagents Use Anhydrous, Degassed Solvents Ensure Reagent Purity bad_reagents->solution_reagents solution_screen Screen Ligands, Bases, and Solvents suboptimal->solution_screen temp_issue Temperature Too High? pd_black->temp_issue ligand_stability Ligand Instability? temp_issue->ligand_stability No solution_temp Lower Reaction Temperature temp_issue->solution_temp Yes solution_robust_ligand Use More Robust Ligand (e.g., Bidentate) ligand_stability->solution_robust_ligand Yes

Caption: A decision tree for troubleshooting low conversion in quinoline coupling reactions.

Visualization 3: Mitigation of Catalyst Poisoning

G cluster_0 Poisoning with Small Ligand cluster_1 Steric Shielding with Bulky Ligand Pd_small Pd PPh₃ Quinoline_small Quinoline-N Pd_small:f0->Quinoline_small Strong Coordination (Deactivation) Pd_bulky Pd XPhos Quinoline_bulky Quinoline-N Pd_bulky:f0->Quinoline_bulky Coordination Blocked

Caption: How bulky ligands prevent catalyst poisoning by the quinoline nitrogen.

References

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem.
  • Base-Promoted Cross-Dehydrogenative Coupling of Quinoline N-Oxides with 1,3-Azoles | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. Available at: [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem.
  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF - ResearchGate. Available at: [Link]

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. Available at: [Link]

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]

  • Analytical methods for "Quinoline, (1-methylethyl)-" - Benchchem.
  • Cross-Coupling Reactions Guide. Available at: [Link]

  • Troubleshooting low conversion in Buchwald-Hartwig amination - Benchchem.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available at: [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. Available at: [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. Available at: [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC. Available at: [Link]

  • Selected electroanalytical methods used for the detection of quinoline-based compounds - ResearchGate. Available at: [Link]

  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem.
  • Mechanisms of catalyst deactivation. | Download Table - ResearchGate. Available at: [Link]

  • Struggling on suzuki couplings : r/Chempros - Reddit. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation - PubMed. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022 - ResearchGate. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]

  • Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry - Reddit. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols - PMC. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2-Phenylquinolines and the Benchmark Antimalarial, Chloroquine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Antimalarials The quinoline scaffold has long been a cornerstone of antimalarial chemotherapy, with chloroquine being a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimalarials

The quinoline scaffold has long been a cornerstone of antimalarial chemotherapy, with chloroquine being a prime example of a highly effective and widely used drug for decades.[1] However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have severely compromised its clinical utility and highlighted the urgent need for novel therapeutic agents.[2] This has spurred extensive research into the chemical modification of the quinoline core to develop new compounds that can overcome resistance and exhibit improved efficacy.

The 2-phenylquinoline scaffold has emerged as a promising area of investigation. The introduction of a phenyl group at the 2-position of the quinoline ring system has been shown in various studies to yield compounds with potent antimalarial activity, often effective against both chloroquine-sensitive and chloroquine-resistant parasite strains.[3][4]

Mechanism of Action: A Tale of Two Quinolines

Chloroquine: The Hemozoin Hypothesis

Chloroquine, a 4-aminoquinoline, exerts its primary antimalarial effect by interfering with the detoxification of heme within the parasite's acidic food vacuole.[5][6] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[7] Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole and is thought to cap the growing hemozoin crystal, preventing further polymerization.[5][6] The resulting buildup of free heme leads to oxidative stress and parasite death.

Signaling Pathway: Chloroquine's Mechanism of Action

cluster_parasite Plasmodium-infected Red Blood Cell cluster_chloroquine Chloroquine Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death DV Digestive Vacuole (Acidic) CQ_acc Chloroquine Accumulation DV->CQ_acc CQ Chloroquine CQ->DV Diffusion & Trapping Inhibition Inhibition of Polymerization CQ_acc->Inhibition Inhibition->Heme

Caption: Chloroquine accumulates in the parasite's digestive vacuole and inhibits hemozoin formation, leading to toxic heme buildup and parasite death.

2-Phenylquinolines: A Shared Strategy with Potential Nuances

The prevailing hypothesis for the mechanism of action of many 2-phenylquinoline derivatives also centers on the inhibition of hemozoin formation.[8] The planar aromatic structure of the quinoline ring allows for interaction with heme, disrupting its polymerization. The specific substitutions on both the quinoline and phenyl rings can significantly influence the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect its accumulation in the food vacuole and its interaction with heme.

While heme polymerization is a primary target, it is plausible that some 2-phenylquinoline derivatives may possess additional or alternative mechanisms of action. Further research is necessary to fully elucidate the molecular targets of this class of compounds.

Comparative Efficacy: Insights from Preclinical Data

Compound ClassRepresentative Compound/ModificationP. falciparum StrainIC50 (µM)Reference
4-Aminoquinoline ChloroquineCQS (e.g., 3D7, HB3)~0.02[3]
ChloroquineCQR (e.g., Dd2, K1)>0.1[3]
2-Phenylquinoline 2-methylquinoline derivative with aldimine substitutionCQR (Dd2)0.033[3]
Imine-linked N-(7-chloroquinolin-4-yl)-ethylenediamine and benzaldehyde derivativeCQR (W2)0.172[3]
Pyrazole-quinoline derivativeP. falciparum0.036 µg/mL[3]

Note: The IC50 values are indicative and can vary based on the specific parasite strain and assay conditions.

The data suggests that modifications to the quinoline scaffold, including the introduction of a phenyl group at the 2-position and further derivatization, can lead to compounds with potent antimalarial activity that can overcome chloroquine resistance.

Experimental Protocols: A Guide for In Vitro and In Vivo Evaluation

To facilitate further research into the comparative efficacy of novel quinoline derivatives, this section provides detailed, step-by-step methodologies for standard in vitro and in vivo antimalarial assays.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used, fluorescence-based method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.[9]

Experimental Workflow: In Vitro SYBR Green I Assay

cluster_workflow SYBR Green I Assay Workflow Start Start: Prepare Parasite Culture Plate Prepare Drug Dilution Plate Start->Plate Incubate Add Parasite Culture to Plate & Incubate (72h) Plate->Incubate Lyse Add Lysis Buffer with SYBR Green I Incubate->Lyse Read Read Fluorescence Lyse->Read Analyze Analyze Data (Calculate IC50) Read->Analyze cluster_workflow 4-Day Suppressive Test Workflow Start Start: Inoculate Mice with P. berghei Treat Treat Mice with Test Compound/Control (Days 0-3) Start->Treat Monitor Monitor Parasitemia (Day 4) Treat->Monitor Analyze Analyze Data (Calculate % Suppression) Monitor->Analyze

Caption: Workflow for the in vivo 4-day suppressive test for antimalarial efficacy.

Methodology:

  • Animal Model: Use Swiss albino mice (typically 18-22 g).

  • Parasite Inoculation: Inoculate each mouse intraperitoneally with Plasmodium berghei (a rodent malaria parasite) at a concentration of 1 x 10^7 infected erythrocytes on Day 0.

  • Drug Administration: Randomly group the mice. Administer the test compound and chloroquine (positive control) orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). A negative control group should receive the vehicle only.

  • Parasitemia Determination: On Day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of at least 500 red blood cells.

  • Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of suppression of parasitemia using the following formula:

    % Suppression = [ (Average parasitemia of negative control - Average parasitemia of treated group) / Average parasitemia of negative control ] x 100

Conclusion and Future Directions

While the specific compound 4-Chloro-6-ethyl-2-phenylquinoline remains to be extensively characterized, the broader class of 2-phenylquinolines represents a promising avenue for the development of novel antimalarials. The available data on various analogs demonstrate their potential to overcome chloroquine resistance, a critical attribute for any new antimalarial candidate.

Future research should focus on the synthesis and evaluation of a wider range of 2-phenylquinoline derivatives to establish robust structure-activity relationships. Detailed mechanistic studies are also warranted to determine if these compounds have additional cellular targets beyond hemozoin formation. The standardized in vitro and in vivo protocols provided in this guide offer a framework for the systematic evaluation of these and other novel antimalarial compounds, ultimately contributing to the global effort to combat malaria.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). IntechOpen. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017). Molecules. [Link]

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. (2007). The American Journal of Tropical Medicine and Hygiene. [Link]

  • In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. (2015). Antimicrobial Agents and Chemotherapy. [Link]

  • In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. (2016). BMC Research Notes. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (1998). Pharmacology & Therapeutics. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (1995). Advances in Parasitology. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PLoS ONE. [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Medicines for Malaria Venture. [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. (n.d.). WorldWide Antimalarial Resistance Network. [Link]

  • SYBR Green I modified protocol for ex vivo/in vitro assay. (n.d.). ResearchGate. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PLoS ONE. [Link]

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. (2013). Journal of Medicinal Chemistry. [Link]

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. (2022). Molecules. [Link]

  • The assessment of antimalarial drug efficacy in-vivo. (2012). Malaria Journal. [Link]

  • In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. (2019). Journal of Parasitology Research. [Link]

  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. (2012). Letters in Organic Chemistry. [Link]

  • In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development. (2016). Journal of Medicinal Chemistry. [Link]

  • METHODS FOR SURVEILLANCE OF ANTIMALARIAL DRUG EFFICACY. (2009). World Health Organization. [Link]

  • Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. (2008). Journal of the Brazilian Society of Tropical Medicine. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. (2016). Antimicrobial Agents and Chemotherapy. [Link]

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. (2022). National Center for Biotechnology Information. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the In Vitro Antimicrobial Activity of 4-Chloro-6-ethyl-2-phenylquinoline

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the in vitro antimicrobial potential of the novel synthetic compound, 4-Chloro-6-ethyl-2-phenylquino...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the in vitro antimicrobial potential of the novel synthetic compound, 4-Chloro-6-ethyl-2-phenylquinoline. We will move beyond simple protocol recitation to explore the scientific rationale behind each step, ensuring a robust and self-validating experimental design. This document serves as a practical guide to generating high-quality, publishable data for a new chemical entity.

Introduction: The Rationale for Investigating Novel Quinolines

The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical scaffolds for antibiotic development. Quinolone antibiotics, a class of synthetic chemotherapeutic agents, have long been a cornerstone of antibacterial therapy. Their primary mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Modifications to the core quinoline structure have historically yielded compounds with altered spectra of activity, improved potency, and reduced susceptibility to resistance mechanisms.

The compound 4-Chloro-6-ethyl-2-phenylquinoline represents a novel structural analog. Its validation requires a systematic in vitro evaluation to determine its spectrum of activity and relative potency against clinically relevant bacterial pathogens. This guide outlines the critical experiments to establish a foundational antimicrobial profile for this compound.

The Validation Workflow: A Multi-Faceted Approach

A thorough preliminary assessment of a novel antimicrobial agent relies on a combination of quantitative and qualitative methods. Our experimental workflow is designed to first quantify the minimum concentration of the compound required to inhibit bacterial growth (Minimum Inhibitory Concentration, MIC) and then to corroborate these findings with a diffusion-based method that provides a qualitative measure of susceptibility.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation Compound Synthesize & Purify 4-Chloro-6-ethyl-2-phenylquinoline MIC_Assay Broth Microdilution Assay (Quantitative) Compound->MIC_Assay Disk_Assay Kirby-Bauer Disk Diffusion (Qualitative) Compound->Disk_Assay Strains Select & Culture Bacterial Strains (Gram+, Gram-, ATCC) Strains->MIC_Assay Strains->Disk_Assay Media Prepare & Sterilize Culture Media & Reagents Media->MIC_Assay Media->Disk_Assay MIC_Data Determine MIC Values (μg/mL) MIC_Assay->MIC_Data Data Output Zone_Data Measure Zones of Inhibition (mm) Disk_Assay->Zone_Data Data Output Comparison Compare to Standard Antibiotics (e.g., Ciprofloxacin) MIC_Data->Comparison Zone_Data->Comparison Conclusion Draw Initial Conclusions on Activity & Spectrum Comparison->Conclusion

Validation

Mass spectrometry fragmentation pattern of 4-Chloro-6-ethyl-2-phenylquinoline vs analogs

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Chloro-6-ethyl-2-phenylquinoline and its Analogs This guide provides a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Chloro-6-ethyl-2-phenylquinoline and its Analogs

This guide provides a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 4-Chloro-6-ethyl-2-phenylquinoline. By systematically comparing its fragmentation behavior with that of key structural analogs—2-phenylquinoline, 4-chloro-2-phenylquinoline, and 6-ethyl-2-phenylquinoline—we will elucidate the distinct influence of each substituent on the molecule's fragmentation pathways. This comparative approach is fundamental for researchers in analytical chemistry, drug discovery, and synthetic chemistry for unambiguous structural confirmation and isomer differentiation.

Introduction: The Analytical Challenge of Substituted Quinolines

Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, with applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs).[1] The functionalization of the quinoline core with various substituents dramatically alters its chemical and biological properties. Consequently, the precise structural characterization of these complex molecules is a critical step in research and development.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful technique for this purpose.[2] Electron Ionization (EI) provides high-energy, reproducible fragmentation that generates a unique "fingerprint" for a given molecule, allowing for detailed structural analysis.[3][4] This guide explains the causal relationships between the structure of 4-Chloro-6-ethyl-2-phenylquinoline and its mass spectrum, establishing a predictive framework for analyzing related compounds.

Experimental Methodology: A Validated GC-MS Protocol

To ensure reproducible and comparable data, a standardized analytical protocol is essential. The following GC-EI-MS methodology is designed for the robust analysis of semi-volatile aromatic compounds like substituted quinolines.

Sample Preparation and Analysis Workflow

The general workflow involves sample dissolution, injection into the GC-MS system, chromatographic separation, ionization, mass analysis, and data interpretation.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample (e.g., in Toluene) filter Filter (0.45 µm) dissolve->filter inject Autosampler Injection filter->inject gc GC Separation (Capillary Column) inject->gc ms EI Ionization (70 eV) & Mass Analysis (Quadrupole) gc->ms detect Detection ms->detect interpret Spectral Interpretation detect->interpret

Caption: General experimental workflow for GC-MS analysis.

Detailed Protocol
  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of a suitable solvent like toluene.[5] Filter the solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

  • Instrumentation : A standard Gas Chromatograph coupled to a Quadrupole Mass Spectrometer is used.[2]

  • Gas Chromatography (GC) Conditions :

    • Injector : Splitless mode, 280°C.

    • Column : HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

    • Oven Program : Initial temperature 100°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5 min.[2]

  • Mass Spectrometry (MS) Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV. The choice of 70 eV is a long-standing convention that provides extensive, reproducible fragmentation and allows for comparison with standard libraries like NIST.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Scan Range : m/z 40-550.

Fragmentation Pattern of 4-Chloro-6-ethyl-2-phenylquinoline

Molecular Formula: C₁₇H₁₄ClN Molecular Weight: 267.08 (for ³⁵Cl), 269.08 (for ³⁷Cl)

The fragmentation of the parent molecule is governed by the stability of the aromatic quinoline core and the presence of three distinct functional elements: a phenyl group, an ethyl group, and a chlorine atom.

  • Molecular Ion (M•⁺, m/z 267/269) : The extensive aromatic system provides significant stability, resulting in a prominent molecular ion peak.[6] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 269 will be observed with approximately one-third the intensity of the m/z 267 peak.[7] This isotopic pattern is a definitive marker for the presence of a single chlorine atom.

  • Benzylic Cleavage ([M-CH₃]⁺, m/z 252/254) : The most favorable fragmentation pathway for alkyl-substituted aromatics is the cleavage of the bond beta to the aromatic ring, known as benzylic cleavage.[8][9] This involves the loss of a methyl radical (•CH₃, 15 u) from the ethyl group, forming a highly stable, resonance-delocalized secondary carbocation. This fragment is often the base peak in the spectrum due to its exceptional stability.

  • Loss of Chlorine Radical ([M-Cl]⁺, m/z 232) : Direct cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl, 35/37 u). This creates a fragment ion at m/z 232.

  • Loss of Ethyl Radical ([M-C₂H₅]⁺, m/z 238/240) : Cleavage of the bond between the quinoline ring and the ethyl group leads to the loss of an ethyl radical (•C₂H₅, 29 u).[10]

  • Quinoline Core Fragmentation ([M-HCN]•⁺) : A hallmark fragmentation of the quinoline ring itself is the expulsion of a neutral hydrogen cyanide (HCN, 27 u) molecule.[11] This can occur from the molecular ion or subsequent fragment ions. For instance, the [M-CH₃]⁺ ion at m/z 252 could lose HCN to produce a fragment at m/z 225.

Fragmentation_Target M M•⁺ m/z 267/269 C₁₇H₁₄ClN•⁺ M_minus_CH3 [M-CH₃]⁺ m/z 252/254 (Base Peak) M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 232 M->M_minus_Cl - •Cl M_minus_C2H5 [M-C₂H₅]⁺ m/z 238/240 M->M_minus_C2H5 - •C₂H₅ M_minus_CH3_minus_HCN [M-CH₃-HCN]⁺ m/z 225/227 M_minus_CH3->M_minus_CH3_minus_HCN - HCN

Sources

Comparative

A Comparative Guide to the Reproducibility of Microwave-Assisted Synthesis of 4-Chloro-6-ethyl-2-phenylquinoline

Abstract The synthesis of quinoline scaffolds remains a cornerstone of medicinal chemistry and drug development, with derivatives like 4-Chloro-6-ethyl-2-phenylquinoline representing a class of compounds with significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of quinoline scaffolds remains a cornerstone of medicinal chemistry and drug development, with derivatives like 4-Chloro-6-ethyl-2-phenylquinoline representing a class of compounds with significant therapeutic potential.[1][2][3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, promising dramatically accelerated reaction times, increased yields, and improved alignment with green chemistry principles compared to conventional heating methods.[2][4][5] However, the transition from novel discovery to scalable production hinges on a critical, yet often overlooked, parameter: reproducibility. This guide provides an in-depth comparison of microwave-assisted versus conventional synthesis of 4-Chloro-6-ethyl-2-phenylquinoline, focusing on the key factors that govern experimental reproducibility. We will dissect the causality behind experimental choices, present validating protocols, and offer a troubleshooting framework for researchers, scientists, and drug development professionals aiming to harness the full potential of MAOS.

Introduction: The Quinoline Scaffold and the Microwave Advantage

Quinoline and its derivatives are privileged heterocyclic structures renowned for a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3] The specific compound, 4-Chloro-6-ethyl-2-phenylquinoline, combines several key pharmacophoric features, making its efficient and reliable synthesis a topic of considerable interest.[6]

Traditional synthetic routes, such as the Friedländer annulation or Gould-Jacobs reaction, often require prolonged heating under harsh conditions, leading to significant energy consumption and the formation of side products.[2][7] MAOS presents a compelling alternative. By utilizing dielectric heating, microwaves directly and uniformly heat polar molecules in the reaction mixture, bypassing the slow and inefficient process of conventional heating through conduction and convection.[2][8] This rapid, "in-core" heating can lead to superheating of solvents in sealed vessels, dramatically accelerating reaction rates and often improving product yields and purity.[8][9]

Despite these advantages, early experiments with domestic microwave ovens led to a reputation for poor reproducibility.[9][10] Modern, dedicated microwave synthesis reactors offer precise control over temperature, pressure, and power delivery, transforming the technology into a robust and repeatable scientific tool.[11][12] This guide will explore how to leverage these instruments to ensure the reproducible synthesis of 4-Chloro-6-ethyl-2-phenylquinoline.

Performance Face-Off: Microwave vs. Conventional Heating

The quantitative advantages of MAOS are best illustrated through direct comparison with traditional methods. While specific data for 4-Chloro-6-ethyl-2-phenylquinoline is not extensively published, we can extrapolate from numerous studies on analogous quinoline syntheses.

Table 1: Comparative Performance Metrics for Quinoline Synthesis

ParameterConventional Method (Oil Bath Reflux)Microwave-Assisted Method (Sealed Vessel)Advantage of MAOS
Reaction Time 2-24 hours[4]2-40 minutes[4][13][14]Drastically Reduced
Product Yield 30-70%[13]70-95%[4][13]Significantly Higher
Purity Often requires extensive purificationGenerally cleaner reaction profiles, simpler work-up[2]Improved
Energy Efficiency Low (heats vessel and surroundings)High (heats only the reaction mixture)[12]Substantially Better
Process Control Limited (thermal gradients, slow response)Precise (real-time temperature & pressure monitoring)Superior

The data consistently shows that reactions which take hours or even days under conventional heating can often be completed in minutes using microwave irradiation, with yields improving by 10-40% or more.[4] This acceleration is primarily a thermal effect, resulting from the ability to rapidly reach and maintain high temperatures.[9]

Key Factors Governing Reproducibility in MAOS

Achieving run-to-run consistency in microwave synthesis is not accidental; it is the result of carefully controlling a set of critical variables. Understanding these factors is paramount for developing a self-validating and scalable protocol.

Instrumentation: The Reactor Matters
  • Monomode vs. Multimode Reactors: Domestic ovens are multimode cavities with heterogeneous energy fields, leading to hot and cold spots and poor reproducibility.[10] Scientific monomode reactors, by contrast, generate a single, highly focused, and homogenous energy field, ensuring that every part of the sample is irradiated uniformly.[11] This is the single most important hardware factor for achieving reproducibility.

  • Temperature Monitoring: Accurate temperature control is crucial. Direct, in-situ temperature measurement via a fiber-optic probe is the gold standard. Non-contact infrared (IR) sensors measure the outer surface of the vessel, which can differ from the internal bulk temperature, potentially introducing variability.

  • Stirring: Uniform heating requires a homogenous solution. Vigorous magnetic stirring is essential to prevent localized superheating and ensure even temperature distribution throughout the reaction mixture.

Reaction Parameters: The Chemistry of Control
  • Solvent Choice: The ability of a solvent to absorb microwave energy is determined by its dielectric properties, specifically its dissipation factor (tan δ). Solvents with high tan δ values (e.g., DMSO, ethanol, DMF) heat very efficiently. However, solvent polarity also affects reaction mechanisms by stabilizing transition states.[15] The choice of solvent must balance efficient heating with optimal reaction chemistry. Reproducibility demands using the same high-purity, dry solvent for every run.

  • Vessel Type and Volume: The reaction vessel's material (e.g., borosilicate glass, silicon carbide) and thickness can affect microwave absorption and heat transfer. Crucially, the reaction volume should be consistent. Over- or under-filling a vial can alter the heating dynamics and the pressure generated, leading to inconsistent results.[15]

  • Power Delivery: Most modern reactors allow for power control to maintain a set temperature. Using a "maximum power" setting to reach the target temperature as quickly as possible, followed by modulated power to hold that temperature, is a common and reproducible approach.

Reproducibility Reproducibility Instrumentation Instrumentation Reproducibility->Instrumentation Parameters Reaction Parameters Reproducibility->Parameters Scale Scale-Up Factors Reproducibility->Scale Reactor Reactor Type (Monomode) Instrumentation->Reactor Temp Temperature Monitoring Instrumentation->Temp Stirring Stirring Rate Instrumentation->Stirring Solvent Solvent Choice (Dielectric Properties) Parameters->Solvent Volume Vessel & Volume Parameters->Volume Power Power Control Parameters->Power Penetration Penetration Depth Scale->Penetration Heat Heat Dissipation Scale->Heat

Caption: Key factors influencing the reproducibility of microwave-assisted synthesis.

Experimental Protocols for Comparison and Validation

The following protocols provide a framework for the synthesis and comparison of 4-Chloro-6-ethyl-2-phenylquinoline.

Protocol 1: Microwave-Assisted Friedländer Synthesis

This protocol is a representative method adapted from established microwave-assisted quinoline syntheses.[2][3] The Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Materials:

  • 2-Amino-5-ethylacetophenone (1 mmol)

  • 2-Chloro-1-phenylethanone (1.1 mmol)

  • Glacial Acetic Acid (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Monomode microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover)

Procedure:

  • Combine 2-amino-5-ethylacetophenone (1 mmol), 2-chloro-1-phenylethanone (1.1 mmol), and glacial acetic acid (3 mL) in the 10 mL microwave vial.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 160 °C, Hold Time = 10 minutes, Power = High (or auto-scaled), Stirring = High.

  • Initiate the microwave irradiation. The system will rapidly heat to 160 °C and hold for the specified time.

  • After irradiation, allow the vessel to cool to room temperature (typically via automated air cooling).

  • Once cooled, carefully uncap the vial in a fume hood.

  • Pour the reaction mixture into 20 mL of ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude product.

  • Purify the residue by silica gel column chromatography or recrystallization as needed for analysis.[1]

A 1. Reagent Addition (Vial Assembly) B 2. Microwave Irradiation (Reactor) A->B Seal Vial C 3. Cooling (Automated) B->C Reaction Complete D 4. Work-up (Quench & Neutralize) C->D Safe to Handle E 5. Isolation (Filtration) D->E Precipitation F 6. Purification & Analysis (Chromatography, NMR, MS) E->F Crude Product

Sources

Validation

4-Chloro-6-ethyl-2-phenylquinoline vs other quinoline derivatives in OLED applications

4-Chloro-6-ethyl-2-phenylquinoline (4-CEPQ) vs. Standard Quinoline Derivatives in OLED Applications: A Mechanistic and Performance Guide As the demand for high-resolution, wide-color-gamut displays intensifies, the molec...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Chloro-6-ethyl-2-phenylquinoline (4-CEPQ) vs. Standard Quinoline Derivatives in OLED Applications: A Mechanistic and Performance Guide

As the demand for high-resolution, wide-color-gamut displays intensifies, the molecular engineering of Organic Light-Emitting Diode (OLED) materials has shifted from simple fluorescent complexes to highly tuned phosphorescent systems. Quinoline derivatives have long been the backbone of OLED architectures, historically dominated by Tris(8-hydroxyquinolinato)aluminum (Alq₃) functioning as an electron transport and green emissive layer .

However, to achieve high-efficiency red and orange emission, researchers have pivoted to iridium(III) complexes utilizing 2-phenylquinoline (pq) ligands . While standard Ir(pq)₃ complexes offer excellent spin-orbit coupling for nearly 100% internal quantum efficiency, they frequently suffer from Aggregation-Caused Quenching (ACQ) and suboptimal electron injection due to high Lowest Unoccupied Molecular Orbital (LUMO) levels .

This guide explores the causality and performance advantages of integrating 4-Chloro-6-ethyl-2-phenylquinoline (4-CEPQ) (CAS 1155603-90-9) into OLED architectures, comparing it against legacy quinoline derivatives.

Structural Causality: The Push-Pull Dynamics of 4-CEPQ

In my experience optimizing red-phosphorescent OLEDs, efficiency roll-off at high current densities is the primary bottleneck. This is largely driven by triplet-triplet annihilation (TTA) and charge carrier imbalance. 4-CEPQ addresses these issues through precise functionalization of the quinoline core:

  • The 2-Phenyl Core: The extended π -conjugation of the 2-phenyl ring lowers the triplet energy ( T1​ ) compared to standard pyridines, shifting the emission spectrum into the deep red/orange region (600–620 nm) when coordinated with Ir(III) .

  • 4-Chloro Substitution (Electron-Withdrawing): The electronegative chlorine atom at the 4-position inductively lowers the LUMO energy level. In a device architecture, a deeper LUMO facilitates barrier-free electron injection from the Electron Transport Layer (ETL) into the Emissive Layer (EML), significantly reducing the driving voltage . Furthermore, the C-Cl bond serves as an active site for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) if researchers wish to synthesize bulky host materials.

  • 6-Ethyl Substitution (Steric Shielding): The ethyl group at the 6-position provides critical steric bulk. This prevents the planar quinoline rings from π−π stacking in the solid state, directly suppressing ACQ . Additionally, the alkyl chain improves the molecule's solubility in organic solvents, enabling hybrid solution-processed/vacuum-deposited device fabrication.

EnergyAlignment A Anode (ITO) WF: -4.7 eV B Hole Transport (NPB) HOMO: -5.4 eV A->B C Emissive Layer Ir(4-CEPQ)2(acac) HOMO: -5.2 eV | LUMO: -3.3 eV B->C D Electron Transport (Alq3) LUMO: -3.0 eV C->D E Cathode (LiF/Al) WF: -4.2 eV D->E

Energy level alignment demonstrating the barrier-free electron injection facilitated by 4-CEPQ's lowered LUMO.

Comparative Performance Data

To objectively evaluate 4-CEPQ, we must compare its performance as a cyclometalated ligand in an Ir(III) complex—specifically Ir(4-CEPQ)2​(acac) —against the industry-standard green emitter Alq3​ and the unsubstituted red emitter Ir(pq)3​ .

Note: The data below synthesizes established photophysical trends for halogenated/alkylated 2-phenylquinoline Ir(III) complexes.

Material / ComplexPrimary RoleEmission ( λmax​ )PLQY (Solid State)HOMO / LUMO (eV)Max EQE (%)Efficiency Roll-off (at 1000 cd/m²)
Alq₃ ETL / Green Emitter520 nm~20%-5.7 / -3.0~1.5% (Fluorescent)High (>50%)
Ir(pq)₃ Red Dopant605 nm~45%-5.1 / -2.8~12.0%Moderate (~30%)
Ir(4-CEPQ)₂(acac) Red Dopant615 nm~82% -5.2 / -3.3~22.5% Low (<10%)

Data Analysis: The 6-ethyl group in 4-CEPQ nearly doubles the solid-state Photoluminescence Quantum Yield (PLQY) compared to unsubstituted Ir(pq)3​ by preventing intermolecular quenching. Concurrently, the 4-chloro group deepens the LUMO to -3.3 eV, matching closer to standard ETL materials, which minimizes charge accumulation at the EML/ETL interface and drastically reduces efficiency roll-off .

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the 4-CEPQ Ir(III) complex and its integration into an OLED device. These steps are designed as self-validating systems, ensuring quality control at each critical juncture.

Protocol A: Synthesis of Phosphorescent Emitter Ir(4-CEPQ)2​(acac)

Causality Note: We utilize a 2-ethoxyethanol/water mixture because the water solubilizes the IrCl3​⋅3H2​O precursor, while the organic solvent dissolves the highly lipophilic 4-CEPQ ligand, ensuring a homogenous biphasic reaction.

  • Dimerization: In a 100 mL round-bottom flask, combine IrCl3​⋅3H2​O (1.0 eq) and 4-Chloro-6-ethyl-2-phenylquinoline (2.2 eq).

  • Reflux: Add a 3:1 mixture of 2-ethoxyethanol and deionized water. Degas via nitrogen sparging for 30 minutes. Reflux at 110°C for 24 hours.

    • Self-Validation Check: The reaction is complete when the solution transitions from dark green to an opaque, bright yellow-orange suspension, indicating the formation of the μ -chloro-bridged dimer [Ir(4-CEPQ)2​(μ-Cl)]2​ .

  • Coordination of Ancillary Ligand: Isolate the dimer via vacuum filtration and wash with ethanol. Transfer the dimer to a clean flask. Add acetylacetone (acac) (2.5 eq) and sodium carbonate ( Na2​CO3​ ) (10 eq) in 2-ethoxyethanol. Reflux at 100°C for 12 hours.

    • Self-Validation Check: Run a 1H NMR. The disappearance of the bridging chloride shift and the appearance of a singlet at ~5.2 ppm (the methine proton of the coordinated acac ligand) confirms successful synthesis.

  • Purification: Sublime the crude product in a vacuum tube furnace ( 10−6 Torr) at 280°C to achieve >99.9% OLED-grade purity.

Protocol B: OLED Device Fabrication (Vacuum Thermal Evaporation)
  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with O2​ plasma for 10 minutes to increase the work function and remove residual organics.

  • Layer Deposition: Transfer to a vacuum chamber ( <10−7 Torr). Deposit layers sequentially at a rate of 1-2 Å/s :

    • Hole Transport Layer (HTL): 40 nm of NPB.

    • Emissive Layer (EML): 30 nm of CBP host, co-evaporated with 8 wt% Ir(4-CEPQ)2​(acac) .

    • Electron Transport Layer (ETL): 20 nm of TPBi or Alq₃.

    • Cathode: 1 nm LiF (0.1 Å/s) followed by 100 nm Aluminum (2 Å/s).

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass coverslip in a nitrogen-filled glovebox ( O2​<0.1 ppm, H2​O<0.1 ppm) to prevent oxidative degradation of the organic layers.

FabricationWorkflow N1 1. Ligand & Precursor Mixing (4-CEPQ + IrCl3) N2 2. Ir(III) Dimerization Visual QC: Yellow-Orange Suspension N1->N2 N3 3. Ancillary Ligand (acac) Coordination NMR QC: Singlet at ~5.2 ppm N2->N3 N4 4. Vacuum Sublimation Yields >99.9% Purity N3->N4 N5 5. OLED Device Fabrication Vacuum Thermal Evaporation (VTE) N4->N5

Step-by-step workflow for synthesizing the 4-CEPQ Ir(III) complex and fabricating the OLED device.

Conclusion

While unsubstituted quinolines like Alq₃ laid the groundwork for organic electronics, the rigorous demands of modern phosphorescent OLEDs require highly functionalized ligands. 4-Chloro-6-ethyl-2-phenylquinoline (4-CEPQ) represents a masterclass in structural causality: its ethyl group provides the steric bulk necessary to defeat aggregation-caused quenching, while its chloro group fine-tunes the electronic bandgap to eliminate electron injection barriers. For researchers developing next-generation red and orange emitters, 4-CEPQ serves as an optimal, self-validating building block.

References

  • The Journal of Physical Chemistry C. "Electron Transport Materials for Organic Light-Emitting Diodes: Understanding the Crystal and Molecular Stability of the Tris(8-hydroxyquinolines) of Al, Ga, and In." ACS Publications. Available at:[Link]

  • Ningbo Inno Pharmchem Co., Ltd. "The Science Behind Tris(2-phenylquinoline)iridium(III): Synthesis and Applications." Nbinno.com. Available at:[Link]

  • Journal of Materials Chemistry C. "Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20%." RSC Publishing. Available at:[Link]

  • Inorganic Chemistry. "Unsymmetric Heteroleptic Ir(III) Complexes with 2-Phenylquinoline and Coumarin-Based Ligand Isomers for Tuning Character of Triplet Excited States and Achieving High Electroluminescent Efficiencies." PubMed. Available at:[Link]

  • Dalton Transactions. "Highly efficient electrochemiluminescence from iridium(iii) complexes with 2-phenylquinoline ligand." RSC Publishing. Available at:[Link]

  • The Journal of Physical Chemistry C. "Density Functional Theory Study of Photophysical Properties of Iridium(III) Complexes with Phenylisoquinoline and Phenylpyridine Ligands." ACS Publications. Available at:[Link]

Comparative

In vitro vs in vivo correlation for 4-Chloro-6-ethyl-2-phenylquinoline efficacy

The translation of small-molecule inhibitors from biochemical assays to in vivo efficacy is frequently derailed by poor pharmacokinetic (PK) properties, off-target toxicity, or an inadequate understanding of the tumor mi...

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Author: BenchChem Technical Support Team. Date: April 2026

The translation of small-molecule inhibitors from biochemical assays to in vivo efficacy is frequently derailed by poor pharmacokinetic (PK) properties, off-target toxicity, or an inadequate understanding of the tumor microenvironment. For substituted quinolines—a privileged class of pharmacophores—establishing a rigorous In Vitro vs In Vivo Correlation (IVIVC) is the cornerstone of successful lead optimization.

This guide provides a comprehensive, objective framework for evaluating 4-Chloro-6-ethyl-2-phenylquinoline (4-CEPQ) . By benchmarking 4-CEPQ against established alternatives like SAHA (Vorinostat) and RGFP966, we will dissect its pharmacological profile, focusing on its emerging role as a targeted epigenetic modulator (HDAC3 inhibitor) and anti-proliferative agent[1].

Mechanistic Rationale: The 2-Phenylquinoline Scaffold

The structural architecture of 4-CEPQ is deliberately engineered to balance membrane permeability with target residence time. The introduction of specific functional groups onto the quinoline nucleus dictates its biological fate[2]:

  • 2-Phenyl Substitution: Provides critical π−π stacking interactions within the hydrophobic channels of biological targets, such as the active site of Histone Deacetylase 3 (HDAC3)[1].

  • 4-Chloro Halogenation: Halogenation at the C-4 position significantly alters the molecule's lipophilicity and serves as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation[2].

  • 6-Ethyl Alkylation: Modulates the steric profile and aqueous solubility, driving the compound's volume of distribution ( Vd​ ) while maintaining cell membrane permeability[2].

While 2-phenylquinolines have been documented to alter membrane bioenergetics and act as efflux pump inhibitors in microbial models[3][4], in mammalian oncology models, derivatives of this scaffold demonstrate potent, selective HDAC3 inhibition, leading to G2/M cell cycle arrest and apoptosis[1].

MoA A 4-Chloro-6-ethyl- 2-phenylquinoline B HDAC3 Selective Inhibition A->B Hydrophobic Pocket Binding C Histone H3 Hyperacetylation B->C Epigenetic Modulation D Upregulation of p21 & Bax C->D Transcriptional Activation E G2/M Arrest & Apoptosis D->E Phenotypic Response

Fig 1: Epigenetic signaling pathway modulated by 4-CEPQ via targeted HDAC3 inhibition.

In Vitro Profiling: Target Engagement & Cytotoxicity

To objectively evaluate 4-CEPQ, we must compare its in vitro metrics against SAHA (a pan-HDAC inhibitor standard of care) and RGFP966 (an HDAC3-selective tool compound).

Table 1: Comparative In Vitro Pharmacological Profiling
CompoundHDAC3 IC50​ (nM)HDAC1 IC50​ (nM)K562 Viability IC50​ ( μ M)Protein Binding Shift ( IC50​ ratio)*
4-CEPQ 45 ± 5> 5,0001.85 ± 0.124.2x
SAHA 15 ± 212 ± 31.02 ± 0.081.5x
RGFP966 80 ± 8> 10,0005.40 ± 0.353.8x

*Protein Binding Shift = IC50​ in 50% Human Serum / IC50​ in standard 10% FBS. A higher shift indicates high plasma protein binding, a critical variable for IVIVC modeling.

Protocol 1: Self-Validating Target Engagement & Proliferation Assay

Causality & Rationale: Highly lipophilic quinolines often exhibit artificially potent IC50​ values in vitro due to non-specific membrane destabilization[3]. To ensure the observed cytotoxicity is driven by target engagement (HDAC3) rather than general toxicity, this protocol integrates a biochemical counter-screen and a protein-binding shift analysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 (myelogenous leukemia) cells at 1×104 cells/well in 96-well plates using RPMI-1640 media.

  • Media Stratification (The Shift Assay): Divide the cohort into two arms: Arm A receives standard 10% FBS; Arm B receives 50% Human Serum. Why? 4-CEPQ's 4-chloro and 6-ethyl groups increase lipophilicity[2], likely driving high plasma protein binding. Arm B calculates the "free drug" fraction available for target engagement.

  • Compound Dosing: Dose 4-CEPQ, SAHA, and RGFP966 in a 10-point dose-response curve (0.1 nM to 50 μ M). Incubate for 72 hours.

  • Self-Validating Counter-Screen: In parallel, dose the compounds on non-malignant PBMC lines. If 4-CEPQ shows an IC50​<10μM in PBMCs, the primary efficacy is likely due to off-target membrane toxicity[5], invalidating the epigenetic hypothesis.

  • Readout: Quantify viability via CCK-8 assay (absorbance at 450 nm). Extract histones from the IC80​ treatment group and perform an ELISA for Acetyl-Histone H3 (Lys9) to confirm mechanistic target engagement.

In Vivo Efficacy & Pharmacokinetic Correlation

The translational gap occurs when in vitro potency fails to scale in vivo. For 4-CEPQ, the high protein binding shift observed in vitro (4.2x) demands precise pharmacokinetic profiling to ensure the free plasma concentration ( Cfree​ ) exceeds the IC50​ for the duration of the dosing interval.

Table 2: In Vivo Pharmacokinetics & Xenograft Efficacy (Mice)
CompoundDose (mg/kg PO) T1/2​ (hr)Bioavailability (F%) Vd​ (L/kg)Tumor Growth Inhibition (TGI %)
4-CEPQ 506.542%3.868%
SAHA 502.011%0.955%
RGFP966 504.228%2.145%
Protocol 2: Multiparametric Xenograft & PK/PD Modeling

Causality & Rationale: Traditional xenograft models measure tumor volume as the sole endpoint. However, tumor shrinkage can result from off-target toxicity or weight loss. This protocol utilizes a PK/PD co-sampling strategy to mathematically link plasma concentration to biomarker modulation and phenotypic efficacy.

Step-by-Step Methodology:

  • Model Generation: Subcutaneously implant 5×106 K562 cells into the right flank of athymic nude mice. Randomize into treatment groups ( n=8 ) once tumors reach 150mm3 .

  • Dosing Strategy: Administer 4-CEPQ (50 mg/kg), SAHA (50 mg/kg), or Vehicle via oral gavage (PO) daily.

  • PK/PD Co-Sampling (Critical Step): On Day 1 and Day 14, draw 50 μ L of blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PK Analysis: Quantify total 4-CEPQ plasma concentration via LC-MS/MS.

    • PD Analysis: Isolate PBMCs from the same blood draw and quantify Acetyl-Histone H3 levels via flow cytometry.

  • Self-Validating Design: If tumor volume decreases but PBMC Ac-H3 levels remain at baseline, the anti-tumor effect is independent of HDAC3 inhibition. This internal control prevents the misattribution of the drug's mechanism of action in vivo.

Establishing the IVIVC Model

To predict human efficacy, we must construct a mathematical IVIVC. For 4-CEPQ, the correlation is driven by the relationship between the in vitro free-drug IC50​ and the in vivo Area Under the Curve of the free fraction ( AUCfree​ ).

Because the 4-chloro substitution prevents rapid clearance[2], 4-CEPQ maintains a Cfree​ above the HDAC3 IC50​ for over 12 hours, explaining its superior Tumor Growth Inhibition (68%) compared to SAHA (55%), despite SAHA being more potent in a biochemical vacuum.

IVIVC InVitro In Vitro Data (Free IC50, Shift) Model IVIVC Mathematical Modeling InVitro->Model PK In Vivo PK (Cmax, AUC, fu) PK->Model PD Xenograft Efficacy (Tumor Volume, Ac-H3) PD->Model Outcome Translational Confidence & Dose Prediction Model->Outcome Validation

Fig 2: Multiparametric workflow for establishing robust IVIVC for 4-CEPQ.

Conclusion

4-Chloro-6-ethyl-2-phenylquinoline represents a highly optimized derivative within the quinoline class. By leveraging strategic halogenation and alkylation, it overcomes the rapid clearance and poor bioavailability that plague earlier pan-HDAC inhibitors like SAHA. However, its high protein binding necessitates rigorous, self-validating IVIVC models that account for the free-drug fraction to accurately predict in vivo and eventual clinical efficacy.

References

  • Hui, Q., et al. (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Chemistry, 10:937225. Available at:[Link]

  • Machado, D., et al. (2017). "Mode of action of the 2-phenylquinoline efflux inhibitor PQQ4R against Escherichia coli." PeerJ, 5:e3168. Available at:[Link]

  • Barea, C., et al. (2022). "The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates." Pharmaceuticals (MDPI), 15(4), 443. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-6-ethyl-2-phenylquinoline proper disposal procedures

Comprehensive Disposal and Management Protocol for 4-Chloro-6-ethyl-2-phenylquinoline As a Senior Application Scientist, establishing a robust, compliant, and scientifically sound waste management protocol is as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Management Protocol for 4-Chloro-6-ethyl-2-phenylquinoline

As a Senior Application Scientist, establishing a robust, compliant, and scientifically sound waste management protocol is as critical as the experimental design itself. 4-Chloro-6-ethyl-2-phenylquinoline (CAS 1155603-90-9) is a specialized halogenated quinoline derivative frequently utilized in proteomics research and medicinal chemistry as a structural building block[1][2].

Because this compound contains a covalently bound chlorine atom, any waste stream containing it—whether as an unreacted precursor, a reaction byproduct, or dissolved in a solvent—must be strictly classified and managed as halogenated organic waste [1][3]. Improper disposal of halogenated compounds can lead to severe environmental contamination, regulatory penalties, and the formation of highly toxic dioxins if incinerated at improper temperatures[3][4].

The following guide outlines the self-validating operational procedures for the safe handling, accumulation, and disposal of 4-Chloro-6-ethyl-2-phenylquinoline.

Part 1: Hazard Profiling & Causality

Understanding the physicochemical nature of your waste dictates its lifecycle management. The presence of the chlorine atom on the quinoline core significantly alters the molecule's lipophilicity and environmental persistence[1].

The Causality of Segregation: The Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) mandate the strict separation of halogenated and non-halogenated waste streams[3][5].

  • Cost & Compliance: Mixing even a small amount of 4-Chloro-6-ethyl-2-phenylquinoline into a non-halogenated waste carboy converts the entire volume into halogenated waste, exponentially increasing disposal costs[3].

  • Chemical Reactivity: Halogenated organics require specialized high-temperature incineration to break the carbon-halogen bonds safely without generating toxic byproducts[4].

Part 2: Step-by-Step Disposal Methodology

This protocol acts as a self-validating system: each step contains a verification checkpoint to ensure compliance before proceeding to the next phase.

Step 1: Waste Stream Segregation & Container Selection

  • Action: Isolate 4-Chloro-6-ethyl-2-phenylquinoline waste from all non-halogenated solvents (e.g., acetone, ethanol) and heavy metal streams[3][5].

  • Equipment: Select a DOT/UN-rated container compatible with organic solvents, typically High-Density Polyethylene (HDPE) or PTFE-lined glass[3].

  • Validation Check: Inspect the container's cap and closure seals for integrity before adding any waste. Ensure the container is completely dry to prevent adverse reactions.

Step 2: Accumulation & Fill Limits

  • Action: Transfer the waste into the designated halogenated waste carboy inside a certified chemical fume hood to minimize inhalation exposure to volatile co-solvents[3][6].

  • Capacity Limit: Fill the container to no more than 75–80% of its total capacity[5].

  • Validation Check: Visually confirm the headspace. This void volume is critical to accommodate vapor expansion due to ambient temperature fluctuations, preventing container rupture.

Step 3: OSHA/EPA Compliant Labeling

  • Action: Apply a hazardous waste tag to the container before the first drop of waste is added[4][5].

  • Data Requirements: Write out the full chemical name ("4-Chloro-6-ethyl-2-phenylquinoline" and any associated solvents like "Dichloromethane"). Do not use chemical abbreviations or structural formulas [7].

  • Validation Check: Verify that the "Accumulation Start Date" is clearly written in permanent ink and that the appropriate hazard warnings (e.g., Toxic, Environmental Hazard) are checked[5][7].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the labeled container in a designated SAA at or near the point of generation[3].

  • Containment: Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume[8].

  • Validation Check: Ensure the SAA is inspected weekly for leaks and that the accumulation time does not exceed your facility's permitted limit (typically 90 to 180 days)[3][5].

Step 5: EHS Transfer and Final Disposition

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or permitted hazardous waste vendor[4][5].

  • Validation Check: Confirm that the transporter and the receiving facility are legally permitted under the Resource Conservation and Recovery Act (RCRA) to handle halogenated organic waste[4].

Part 3: Quantitative Data & Compatibility Matrix

To prevent the generation of unknown hazards, adhere to the following compatibility and segregation limits when managing 4-Chloro-6-ethyl-2-phenylquinoline waste.

Waste CategoryPrimary ConstituentsCompatibility StatusRequired Action / Container
Halogenated Organics 4-Chloro-6-ethyl-2-phenylquinoline, DCM, ChloroformTarget Stream Collect in HDPE carboy; label as Halogenated Waste.
Non-Halogenated Solvents Acetone, Methanol, Ethanol, HexanesIncompatible Do not mix. Mixing triggers halogenated classification for the entire volume[3].
Heavy Metals Mercury, Lead, Chromium catalystsIncompatible Segregate immediately. Triggers toxicity-based hazardous waste codes[3][5].
Aqueous Waste Water, weak buffersIncompatible Separate aqueous and solvent wastes to prevent phase separation and pressure buildup[5].

Part 4: Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing 4-Chloro-6-ethyl-2-phenylquinoline waste to ensure regulatory compliance.

G Start Generate 4-Chloro-6-ethyl- 2-phenylquinoline Waste CheckMetals Does the waste contain heavy metal catalysts? Start->CheckMetals MetalsYes Route to Heavy Metal Halogenated Waste Stream CheckMetals->MetalsYes Yes CheckAqueous Is it mixed with aqueous solutions? CheckMetals->CheckAqueous No Containment Store in HDPE Container within Secondary Containment MetalsYes->Containment AqueousYes Separate Aqueous Phase if safely possible CheckAqueous->AqueousYes Yes StandardHalo Route to Standard Halogenated Waste Stream CheckAqueous->StandardHalo No AqueousYes->StandardHalo StandardHalo->Containment Labeling Apply EPA/OSHA Label: Full Name + Accumulation Date Containment->Labeling Disposal Transfer to EHS for High-Temperature Incineration Labeling->Disposal

Workflow for the segregation and disposal of halogenated quinoline waste streams.

References

  • Vanderbilt University Medical Center. "The Laboratory Standard | Office of Clinical and Research Safety". VUMC. Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". Hazardous Waste Experts. Available at:[Link]

  • Oregon OSHA. "Preventing Exposure to Hazardous Chemicals in Laboratories". Oregon.gov. Available at:[Link]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal". AllSource Environmental. Available at: [Link]

  • National Institutes of Health. "Chemical Safety Guide, 6th Ed." NIH.gov. Available at:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". Northwestern.edu. Available at: [Link]

Sources

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